molecular formula C11H12N2O2 B1269152 Ethyl 3-amino-1H-indole-2-carboxylate CAS No. 87223-77-6

Ethyl 3-amino-1H-indole-2-carboxylate

Cat. No.: B1269152
CAS No.: 87223-77-6
M. Wt: 204.22 g/mol
InChI Key: GQXOMZRZCLHBSH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXOMZRZCLHBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352690
Record name Ethyl 3-amino-1H-indole-2-carboxylate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87223-77-6
Record name Ethyl 3-amino-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-1H-indole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core, a structure of significant interest in medicinal chemistry. The indole ring system is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details relevant experimental protocols, and explores the therapeutic potential of the broader indole-2-carboxylate class.

Core Chemical and Physical Properties

The basic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValue
CAS Number 87223-77-6
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Predicted pKa 15.70 ± 0.30
Appearance Not definitively available; likely a solid.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3

Chemical Reactivity and Functional Group Analysis

The reactivity of this compound is governed by its three key functional groups: the indole nucleus, the C3-amino group, and the C2-ethyl ester. The indole ring itself is electron-rich and susceptible to electrophilic substitution. The primary amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key step in the synthesis of many bioactive derivatives.

G cluster_main This compound main C₁₁H₁₂N₂O₂ indole Indole Nucleus main->indole amine C3-Amino Group (Nucleophilic) main->amine ester C2-Ethyl Ester main->ester electrophilic Electrophilic Substitution indole->electrophilic acylation Acylation / Alkylation amine->acylation hydrolysis Hydrolysis ester->hydrolysis product Indole-2-carboxylic Acid (Active Derivatives) hydrolysis->product

Diagram 1: Key functional groups and their potential chemical reactions.

Experimental Protocols

Synthesis of 3-Amino-1H-indole-2-carboxylates

A robust methodology for synthesizing the 3-amino-1H-indole-2-carboxylate core has been developed, which is crucial for accessing this class of compounds for further derivatization and screening. The process begins with readily available 2-aminobenzonitriles and proceeds through a multi-step sequence.[1]

Detailed Methodology: [1]

  • Protection: The starting 2-aminobenzonitrile is first protected, for example, as a benzyl carbamate, to prevent side reactions involving the amino group.

  • N-Alkylation: The protected intermediate is then N-alkylated using an appropriate bromoacetate ester (e.g., ethyl bromoacetate) in the presence of a strong base like sodium hydride to form the corresponding glycinate ester.

  • Intramolecular Cyclization: Sodium hydride is used to promote an intramolecular addition of the glycinate α-carbon onto the cyano group. This key step occurs at low temperatures and results in the formation of the desired indole ring system with the amino and carboxylate groups at the C3 and C2 positions, respectively.

  • Deprotection: The final step involves the removal of the N-carbamate protecting group. This is typically achieved through Pd-C mediated hydrogenolysis, which provides neutral conditions that are well-tolerated by the electron-rich 3-aminoindole product.[1]

The overall yield for this four-step process is reported to be 30% or higher, making it an efficient route for obtaining these valuable scaffolds.[1]

G start 2-Aminobenzonitrile step1 Step 1: Protection (e.g., as Benzyl Carbamate) start->step1 intermediate1 Protected (2-cyanophenyl)carbamate step1->intermediate1 step2 Step 2: N-Alkylation (NaH, Bromoacetate Ester) intermediate1->step2 intermediate2 Glycinate Ester Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (NaH, low temp.) intermediate2->step3 intermediate3 Protected 3-Amino-1H-indole-2-carboxylate step3->intermediate3 step4 Step 4: Deprotection (H₂, Pd-C) intermediate3->step4 end This compound step4->end

Diagram 2: General synthesis workflow for 3-amino-1H-indole-2-carboxylates.

Potential for Drug Discovery and Development

While specific biological activity data for this compound is not widely published, the indole-2-carboxylic acid scaffold is a highly active area of research in drug development. Derivatives have shown significant potential in several therapeutic areas, particularly as antiviral and anticancer agents.

Role as HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] Integrase is a critical enzyme in the HIV life cycle, and inhibiting its function effectively halts viral replication.[2][3]

Mechanism of Action: The inhibitory activity of these compounds stems from the ability of the indole nucleus and the C2-carboxyl group to chelate the two essential Mg²⁺ ions within the enzyme's active site.[2][4] This interaction prevents the binding of viral DNA, thereby inhibiting the strand transfer process. Structural optimization of these derivatives, such as adding halogenated benzene rings, has been shown to enhance binding through π-π stacking interactions with viral DNA, significantly improving inhibitory potency.[3][4]

G cluster_enzyme Enzyme Complex inhibitor Indole-2-Carboxylate Derivative mg1 Mg²⁺ inhibitor->mg1 Chelation mg2 Mg²⁺ inhibitor->mg2 Chelation inhibition INHIBITION inhibitor->inhibition enzyme HIV-1 Integrase Active Site process Strand Transfer enzyme->process vDNA Viral DNA vDNA->process replication HIV Replication process->replication inhibition->process

Diagram 3: Mechanism of action for indole-2-carboxylate derivatives as HIV-1 integrase inhibitors.
Role as IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[5] Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[5] By inhibiting these enzymes, these compounds can help restore the immune system's ability to recognize and attack tumor cells.

References

physicochemical characteristics of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Ethyl 3-amino-1H-indole-2-carboxylate

Introduction for Researchers and Drug Development Professionals

This compound is a heterocyclic compound featuring an indole core, a functionality of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The presence of an amino group at the 3-position and a carboxylate at the 2-position makes this molecule a versatile building block for the synthesis of more complex indole derivatives, including potential antagonists for the glycine binding site associated with the NMDA receptor complex.[1] Its electron-rich nature, however, also contributes to its instability, as it is sensitive to light and air, which can lead to oxidative decomposition.[1] This guide provides a summary of its key physicochemical characteristics, synthesis protocols, and analytical methodologies.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource
CAS Number 87223-77-6[2]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [2][3]
Physical Form Solid
Purity ≥97-98%[2]
InChI Key GQXOMZRZCLHBSH-UHFFFAOYSA-N
Storage Conditions 2-8°C, sealed in dry, dark place

Experimental Protocols

The synthesis and analysis of this compound require specific experimental procedures. The following sections detail a common synthetic route and general analytical methods.

Synthesis of Ethyl 3-amino-1H-indole-2-carboxylates

A robust four-step methodology has been developed for the synthesis of this compound, achieving overall yields of 30-50%.[1] The process begins with commercially available 2-aminobenzonitriles and demonstrates good tolerance for various functional groups.[1]

Step 1: Protection of 2-Aminobenzonitrile

  • Objective: To protect the amino group of the starting material to prevent side reactions.

  • Procedure: 2-Aminobenzonitriles are protected as benzyl (2-cyanophenyl)carbamates.[1]

Step 2: Conversion to Glycinate Ester

  • Objective: To introduce the glycinate side chain.

  • Procedure: The protected 2-aminobenzonitrile is reacted with a bromoacetate ester (e.g., ethyl bromoacetate) in the presence of sodium hydride (NaH) to form the corresponding glycinate ester.[1]

Step 3: Intramolecular Cyclization

  • Objective: To form the indole ring system.

  • Procedure: Sodium hydride is used to promote the intramolecular addition of the glycinate α-carbon to the cyano group at low temperatures.[1] This key step results in the formation of the desired indole core with the 3-amino and 2-carboxylate groups.[1]

Step 4: Deprotection

  • Objective: To remove the N-carbamate protecting group to yield the final product.

  • Procedure: The N-carbamate group is removed under neutral conditions using Pd-C mediated hydrogenolysis with molecular hydrogen.[1]

General Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are essential for structural confirmation.

    • For related ethyl indole carboxylate structures, ¹H NMR spectra typically show characteristic signals for the ethoxy group (-OCH₂CH₃) at approximately δ 1.3 ppm (triplet) and δ 4.3 ppm (quartet).[4] The disappearance of the indole NH proton signal can confirm N-alkylation if further reactions are performed.[4] Spectra are commonly recorded on 300-600 MHz spectrometers using solvents like DMSO-d₆ or CDCl₃.[4]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the compound and its fragments.[4][5]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions, typically on silica gel 60 F254 plates, with spots visualized under UV light.[4]

    • Flash Chromatography: Purification of the crude product is often performed using flash chromatography on silica gel 60.[4]

Visualized Synthesis Workflow

The following diagram illustrates the four-step synthesis methodology for producing this compound, highlighting the key transformations from the starting material to the final product.

Synthesis_Workflow Start 2-Aminobenzonitrile Intermediate1 Protected Carbamate (Benzyl (2-cyanophenyl)carbamate) Start->Intermediate1 Step 1: Protection Step1_reagent Benzyl Chloroformate Step1_reagent->Intermediate1 Intermediate2 Glycinate Ester Intermediate1->Intermediate2 Step 2: Glycination Step2_reagent Ethyl Bromoacetate + NaH Step2_reagent->Intermediate2 Intermediate3 Protected Indole Intermediate2->Intermediate3 Step 3: Cyclization Step3_reagent NaH (low temp) Step3_reagent->Intermediate3 FinalProduct Ethyl 3-amino- 1H-indole-2-carboxylate Intermediate3->FinalProduct Step 4: Deprotection Step4_reagent H₂, Pd-C Step4_reagent->FinalProduct

Caption: Four-step synthesis of this compound.

References

In-Depth Technical Guide: Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-amino-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential biological significance, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

This compound is an indole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C2 position of the indole ring.

CAS Number: 87223-77-6[1][2]

Molecular Formula: C₁₁H₁₂N₂O₂[1][2]

Structure: Chemical structure of this compound (Note: This is a representative 2D structure. The actual molecule has a three-dimensional conformation.)

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for this compound. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 204.23 g/mol [2]
Physical Form Solid[1]
Purity Typically 97-98%[1][2]
Storage Conditions 2-8°C, sealed in a dry, dark place[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H332, H335[1]
Precautionary Statements P261, P280, P305+P351+P338[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and effective multi-step synthesis can be derived from established methodologies for this class of compounds. The most common approach involves the synthesis of the corresponding 3-nitroindole precursor, followed by its reduction to the 3-aminoindole.

Experimental Workflow: Synthesis via Reduction of a Nitro Intermediate

G cluster_0 Step 1: Nitration of Precursor cluster_1 Step 2: Reduction of Nitro Group Ethyl_1H_indole_2_carboxylate Ethyl 1H-indole-2-carboxylate Ethyl_3_nitro_1H_indole_2_carboxylate Ethyl 3-nitro-1H-indole-2-carboxylate Ethyl_1H_indole_2_carboxylate->Ethyl_3_nitro_1H_indole_2_carboxylate Nitration Nitrating_Agent Nitrating Agent (e.g., (CH3)4NNO3 / (CF3CO)2O) Nitrating_Agent->Ethyl_3_nitro_1H_indole_2_carboxylate Final_Product This compound Ethyl_3_nitro_1H_indole_2_carboxylate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., SnCl2·2H2O / HCl or Catalytic Hydrogenation) Reducing_Agent->Final_Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is adapted from general methods for the regioselective nitration of indoles.[3]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Trifluoroacetic anhydride

  • Tetramethylammonium nitrate

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve Ethyl 1H-indole-2-carboxylate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride, followed by the portion-wise addition of tetramethylammonium nitrate.

  • Allow the reaction to stir at a low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-nitro-1H-indole-2-carboxylate.

Protocol 2: Reduction of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[4]

Materials:

  • Ethyl 3-nitro-1H-indole-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a solution of Ethyl 3-nitro-1H-indole-2-carboxylate in ethanol in a round-bottom flask, add stannous chloride dihydrate.

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography, though it is important to note that 3-aminoindoles can be unstable.[4]

Biological Activity and Drug Development Potential

Specific biological activity and mechanism of action data for this compound are not extensively reported in the current scientific literature. However, the broader class of 3-aminoindole and indole-2-carboxylate derivatives are recognized for their significant potential in drug discovery.

  • Kinase Inhibition: 3-amino-substituted indoles are noted as potential specific kinase inhibitors, which could have applications in treating proliferative disorders, inflammation, and neurodegeneration.[5]

  • Antiviral Activity: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6][7]

  • Anti-inflammatory and Anti-allergic Potential: Substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[8]

  • Anticancer Properties: Indole-2-carboxamides have demonstrated antiproliferative activity against various cancer cell lines.[9]

Given the lack of specific data for the title compound, the following diagram illustrates a conceptual pathway for its potential role as a scaffold in drug discovery, based on the known activities of related compounds.

G Scaffold This compound (Scaffold) Modification Chemical Modification (e.g., N-acylation, substitution) Scaffold->Modification Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Conceptual workflow for the use of this compound in drug discovery.

References

Spectroscopic Profile of Ethyl 3-amino-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for the unsubstituted title compound, this guide presents data for closely related 3-anilino substituted derivatives as illustrative examples. The methodologies and interpretation principles remain directly applicable to the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for derivatives of this compound. This data is essential for the structural elucidation and characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

CompoundAromatic Protons (ppm)NH (Indole) (ppm)-OCH₂- (ppm)-CH₃ (ppm)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate 6.82-7.53 (m, 8H)11.21 (s, 1H)4.31 (q, J=6.8 Hz, 2H)1.31 (t, J=7.2 Hz, 3H)
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate 6.85-7.73 (m, 8H)11.41 (s, 1H)4.29 (q, J=6.8 Hz, 2H)1.27 (t, J=6.8 Hz, 3H)
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate 6.78-7.51 (m, 8H)11.68 (s, 1H)4.32 (q, J=6.8 Hz, 2H)1.30 (t, J=7.2 Hz, 3H)

Note: Data extracted from a study on related derivatives as model compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₂- (ppm)-CH₃ (ppm)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate 162.46113.33, 113.77, 114.69, 118.84, 119.43, 120.44, 122.07, 125.95, 129.56, 136.65, 138.30, 154.0760.3914.91
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate Not Reported98.42 - 137.3356.0919.50
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate 162.21113.65, 115.45, 116.78, 119.88, 120.36, 120.44, 121.53, 121.58, 125.32, 126.03, 128.27, 129.84, 136.21, 141.6860.9314.69

Note: Data extracted from a study on related derivatives as model compounds.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Indole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indole)Stretching3500-3300
N-H (Amino)Stretching3400-3200
C-H (Aromatic)Stretching3100-3000
C=O (Ester)Stretching1730-1700
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1250
C-O (Ester)Stretching1300-1000

Note: This table provides expected ranges for the key functional groups present in the title compound.

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives

CompoundIonization ModeCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate ESI311.1396311.1402
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate ESI299.1196299.1202
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate ESI315.0900315.0907

Note: Data extracted from a study on related derivatives as model compounds using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis. The following are generalized protocols for obtaining NMR, IR, and MS spectra for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of approximately 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same instrument as for ¹H NMR.

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters: Spectral width of approximately 240 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduction: Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

    • Ionization: The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

    • Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduction: Infuse the sample solution directly into the ESI source via a syringe pump.

    • Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

    • Analysis: The ions are transferred into the mass analyzer for m/z determination.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values. For high-resolution mass spectrometry (HRMS), the exact mass is determined and used to calculate the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-HRMS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Guide / Publication Structure->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

commercial availability and suppliers of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and potential biological applications of Ethyl 3-amino-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 87223-77-6[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1]
Appearance Solid
Purity 97% - 98%[1]
Storage Temperature 2-8°C, Keep in a dark, dry, and sealed place
InChI Key GQXOMZRZCLHBSH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N)C2=CC=CC=C2N1

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers. The following table provides a summary of known vendors, including product numbers, purity, and available quantities.

SupplierProduct NumberPurityAvailable Quantities
ChemUniverse P6204497%100mg, 250mg, 1g, Bulk
Sigma-Aldrich (Ambeed, Inc.) AMBH9884D6AA98%Inquire
Oakwood Chemical 015427InquireInquire

Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of Substituted Ethyl 3-amino-1H-indole-2-carboxylates

A recent study outlines a general procedure for the synthesis of various substituted ethyl 3-((aryl)amino)-1H-indole-2-carboxylates. This protocol can likely be adapted for the synthesis of the parent compound. The key steps are outlined below.

General Procedure:

  • A solution of the appropriate 3-bromo-1H-indole-2-carboxylate is prepared in a suitable solvent (e.g., anhydrous ethanol).

  • Concentrated sulfuric acid is added dropwise to the solution.

  • The reaction mixture is heated (e.g., at 80°C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

G cluster_synthesis Synthetic Workflow Start Start Dissolve Starting Material Dissolve 3-bromo-1H-indole- 2-carboxylate in solvent Start->Dissolve Starting Material Add Acid Add concentrated sulfuric acid Dissolve Starting Material->Add Acid Heat Reaction Heat mixture (e.g., 80°C) Add Acid->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Quench Reaction Quench with NaHCO3 solution Monitor Progress->Quench Reaction Reaction complete Extract Product Extract with organic solvent Quench Reaction->Extract Product Dry and Concentrate Dry and concentrate organic phase Extract Product->Dry and Concentrate Purify Purify by chromatography Dry and Concentrate->Purify End End Purify->End

A generalized workflow for the synthesis of indole-2-carboxylates.
Spectroscopic Data of a Representative Derivative (Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate)[3]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69.

  • ESI-HRMS (m/z): [M + H]⁺ calculated for C₁₇H₁₅ClN₂O₂: 315.0900; found: 315.0907.

Potential Biological Applications and Research Directions

While specific biological activity data for this compound is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The 2-aminoindole and indole-2-carboxylate motifs, in particular, have been extensively investigated for their therapeutic potential.

Anticancer Activity

The indole nucleus is a core component of many anticancer agents. Research on related indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.[2] These compounds often exert their effects by inhibiting key signaling molecules involved in cancer cell growth and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[3]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.

Neuroscience and Receptor Modulation

The indole structure is central to the neuro-transmitters serotonin and melatonin. Synthetic indole derivatives are frequently explored for their ability to modulate various receptors in the central nervous system. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor.[4]

Future Research Directions

Given the established biological significance of the indole scaffold, this compound represents a valuable starting point for further investigation. Potential research avenues include:

  • Synthesis of a diverse library of derivatives: The amino and carboxylate functionalities provide convenient handles for chemical modification to explore structure-activity relationships.

  • Screening for anticancer activity: Evaluating the compound and its derivatives against a panel of cancer cell lines could uncover novel antiproliferative agents.

  • Enzyme inhibition assays: Testing against a broad range of clinically relevant enzymes could identify new therapeutic targets.

  • Investigation of neurological effects: Given the prevalence of the indole motif in neuroactive compounds, exploring its potential to modulate CNS receptors is a promising area of research.

G cluster_potential Potential Research Pathways Compound Ethyl 3-amino-1H- indole-2-carboxylate Derivatization Chemical Derivatization Compound->Derivatization Anticancer Anticancer Screening Derivatization->Anticancer Enzyme Enzyme Inhibition Assays Derivatization->Enzyme Neuro Neurological Activity Screening Derivatization->Neuro SAR Structure-Activity Relationship Studies Anticancer->SAR Enzyme->SAR Neuro->SAR Lead Lead Compound Identification SAR->Lead

Logical flow for the exploration of this compound in drug discovery.

Conclusion

This compound is a commercially available compound with a chemical scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this exact molecule is currently sparse, the well-documented activities of related indole derivatives provide a strong rationale for its further investigation in various therapeutic areas, particularly in oncology and neuroscience. This guide serves as a foundational resource to aid researchers in sourcing, synthesizing, and exploring the potential of this intriguing molecule.

References

discovery and history of indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile and valuable building block in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of indole-2-carboxylate derivatives, with a focus on synthetic methodologies, biological activities, and key experimental protocols.

Early History and Discovery of the Indole Nucleus

The story of indole-2-carboxylates begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] A few years later, in 1869, he proposed its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[1] This foundational work paved the way for the exploration of indole chemistry.

Interest in indole derivatives intensified in the 1930s with the discovery that the indole moiety is present in crucial biomolecules like the amino acid tryptophan and plant hormones known as auxins.[1]

Evolution of Synthetic Methodologies

The synthesis of the indole-2-carboxylate core has been a subject of extensive research, leading to the development of numerous methodologies, from classical name reactions to modern catalytic systems.

Classical Synthetic Routes

Fischer Indole Synthesis: Developed in 1883 by Emil Fischer, this is one of the oldest and most reliable methods for preparing substituted indoles.[1] The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize indole-2-carboxylic acid, phenylhydrazine is reacted with pyruvic acid, followed by decarboxylation of the resulting intermediate.[1]

Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids starting from o-nitrotoluene and diethyl oxalate.[3][4] The process involves a base-catalyzed condensation, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylic acid.[3]

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures to form indoles.[3][5][6]

Other early methods include the reductive cyclization of ethyl o-nitrophenylpyruvate using reagents like zinc and acetic acid or ferrous sulfate and ammonium hydroxide.[5]

Modern Synthetic Advancements

In recent years, more efficient and milder synthetic methods have been developed, often employing transition metal catalysis.

  • Palladium-Catalyzed Aerobic Amination: A direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium(II) catalyst with oxygen as the terminal oxidant has been developed for the synthesis of 1-acetyl indolecarboxylates, which can be readily deacetylated.[7]

  • Copper-Catalyzed Cascade Process: A ligand-free, copper-catalyzed cascade process allows for the straightforward synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate under mild conditions.[8]

  • Photocyclization: The photocyclization of 2-anilinoacetoacetates offers an alternative to the traditional Bischler synthesis, proceeding without strong acids and proving effective even for electron-deficient aniline derivatives.[9]

Discovery of Biological Activity and Therapeutic Applications

Indole-2-carboxylate derivatives have demonstrated a wide spectrum of pharmacological activities, making them a focal point in drug development.

Antiviral Activity: HIV-1 Integrase Inhibitors

A significant area of research has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10][11][12] These compounds act as integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2 carboxyl group, effectively chelates the two Mg²⁺ ions within the enzyme's active site.[10][11][12] Structural optimizations, such as adding a long branch at the C3 position or a halogenated benzene ring at the C6 position, have been shown to significantly enhance inhibitory activity.[10][12]

Anti-inflammatory Activity: CysLT1 Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor. CysLTs are inflammatory mediators, and their receptor antagonists are valuable in treating conditions like asthma. Structure-activity relationship (SAR) studies have shown that the indole ring, the carboxylic acid function, and specific substitutions at the 3-position are crucial pharmacophores for this activity.

Anticancer and Immunomodulatory Activity

Indole-2-carboxylates have shown promise in oncology through various mechanisms:

  • IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy.[13] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO.[13]

  • Apoptosis Inducers: A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in cancer cells.[14] The likely mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[14]

  • Antiproliferative Agents: Indole-2-carboxamides have been designed as multi-target kinase inhibitors, showing antiproliferative activity against various human cancer cell lines by targeting kinases such as EGFR, VEGFR-2, and BRAFV600E.[15]

  • 14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η protein, which is implicated in cancer progression, showing potent inhibitory activities against several human liver cancer cell lines.[16]

Quantitative Data Summary

The following tables summarize the biological activity of selected indole-2-carboxylate derivatives.

Table 1: HIV-1 Integrase Inhibitory Activity

Compound Modification IC₅₀ (μM) Reference
Derivative 20a C3 long branch, C6 halogenated aniline 0.13 [10][11]

| Compound 17a | C6 halogenated benzene ring | 3.11 |[12] |

Table 2: CysLT Receptor Antagonist Activity

Compound Target IC₅₀ (μM) Reference
Compound 17k CysLT₁ 0.0059

| Compound 17k | CysLT₂ | 15 | |

Table 3: IDO1/TDO Dual Inhibitory Activity

Compound Target IC₅₀ (μM) Reference
Compound 9o-1 IDO1 1.17 [13]
Compound 9o-1 TDO 1.55 [13]
Compound 9p-O IDO1 Double-digit nM [13]

| Compound 9p-O | TDO | Double-digit nM |[13] |

Table 4: Apoptosis Induction and Growth Inhibition

Compound Assay EC₅₀/GI₅₀ (μM) Cell Line Reference
Compound 9b Caspase Activation 0.1 T47D [14]

| Compound 9b | Growth Inhibition | 0.9 | T47D |[14] |

Experimental Protocols

Synthesis of Ethyl Indole-2-carboxylate (via Reductive Cyclization)

This protocol is based on the general method of reductive cyclization of an o-nitrophenylpyruvate derivative.[5]

  • Preparation of Potassium Salt: Prepare the potassium salt of ethyl o-nitrophenylpyruvate.

  • Hydrogenation: Dissolve 0.109 moles of the potassium salt in 200 ml of glacial acetic acid in a 400-ml hydrogenation bottle.

  • Catalyst Addition: Add 0.20 g of platinum catalyst.

  • Reaction: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system with hydrogen. Shake the bottle at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases (continue for an additional 1-2 hours).

  • Work-up: Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Precipitation: Slowly add the filtrate to 3 liters of water with stirring. The product, ethyl indole-2-carboxylate, will precipitate as a yellow solid.

  • Purification: Separate the solid by filtration, wash with five 100-ml portions of water, and dry over calcium chloride in a desiccator.

Synthesis of a 3-Substituted Indole-2-carboxylate (Vilsmeier-Haack Reaction)

This protocol describes the formylation at the C3 position, a common step in derivatization.[10]

  • Starting Material: Dissolve ethyl 6-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in 10 mL of DMF.

  • Reagent Addition: Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat under reflux for 2 hours (monitor by TLC).

  • Quenching: Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure to afford the crude product, ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.

HIV-1 Integrase Strand Transfer Assay (General Steps)

This protocol outlines the general procedure for evaluating the inhibitory activity of compounds against HIV-1 integrase.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase enzyme and appropriate donor and target DNA substrates are prepared.

  • Reaction Mixture: In a microplate well, combine the integrase enzyme, a buffer solution containing Mg²⁺, and the test compound (dissolved in DMSO) at various concentrations.

  • Incubation: Incubate the mixture for a set period at 37°C to allow for enzyme-inhibitor binding.

  • Initiation of Reaction: Add the DNA substrates to initiate the strand transfer reaction.

  • Second Incubation: Incubate the reaction mixture for a further period (e.g., 60-90 minutes) at 37°C.

  • Detection: Stop the reaction and quantify the amount of strand transfer product. This is often done using an ELISA-based assay or other fluorescence/luminescence detection methods.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

G cluster_history Historical Timeline of Indole Chemistry N1 1866: Baeyer synthesizes Indole from Oxindole N2 1883: Fischer develops Indole Synthesis N1->N2 N3 Early 1900s: Reissert & Madelung Syntheses developed N2->N3 N4 1930s: Biological importance (e.g., Tryptophan) realized N3->N4 N5 Late 20th Century: Discovery of diverse biological activities N4->N5 N6 21st Century: Modern catalytic methods & targeted drug development N5->N6

Caption: Key milestones in the history of indole chemistry.

G cluster_fischer Fischer Indole Synthesis Workflow A Phenylhydrazine + Pyruvic Acid C Formation of Phenylhydrazone A->C + B Acid Catalyst (e.g., H₂SO₄, ZnCl₂) B->C catalyzes D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Indole-2-carboxylic Acid E->F

Caption: Workflow for the Fischer Indole Synthesis.

G cluster_hiv Mechanism of Indole-2-Carboxylate HIV-1 Integrase Inhibitors Viral_RNA Viral RNA Viral_DNA Viral DNA (via Reverse Transcriptase) Viral_RNA->Viral_DNA Integration Integration of Viral DNA into Host Genome Viral_DNA->Integration Mediated by Integrase Host_DNA Host Cell DNA Host_DNA->Integration Integrase HIV-1 Integrase Enzyme (Active Site with 2 Mg²⁺ ions) Integrase->Integration Blocked Integration Blocked Integrase->Blocked Inhibitor Indole-2-Carboxylate Derivative Inhibitor->Integrase Binds & Chelates Mg²⁺

Caption: Inhibition of HIV-1 Integrase by derivatives.

References

The 3-Aminoindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus, a cornerstone in medicinal chemistry, has given rise to a vast array of therapeutic agents. Among its many derivatives, the 3-aminoindole scaffold has emerged as a particularly "privileged" structure. Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the 3-aminoindole scaffold, summarizing its diverse pharmacological activities, detailing key experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics based on this remarkable scaffold.

The 3-Aminoindole Scaffold: A Hub of Biological Activity

The 3-aminoindole core is a recurring motif in both natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. This versatility has positioned it as a focal point in the quest for new treatments for a range of human diseases, from cancer and infectious diseases to neurodegenerative disorders. The strategic placement of the amino group at the 3-position of the indole ring fundamentally influences the molecule's reactivity and biological function, providing a key handle for synthetic modification and interaction with biological macromolecules.

Anticancer Properties

Derivatives of 3-aminoindole have consistently shown potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

A notable example is the potent activity of substituted 3-amino-1H-7-azaindole derivatives. One such derivative displayed a significant increase in activity compared to the standard chemotherapeutic agent 5-fluorouracil, with IC50 values of 3.7 µM, 8.0 µM, and 19.9 µM against HeLa, HepG2, and MCF-7 cell lines, respectively. Similarly, indole derivatives bearing an amino-acetamide moiety at the 3-position have demonstrated strong anti-proliferative activities, with one compound showing IC50 values of 11.99 µM against HCT116 and 14.43 µM against PC-3 cells. Further modifications, such as the introduction of a 4-chlorophenyl substituent, have led to compounds with significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-468, with IC50 values of 13.2 µM and 8.2 µM, respectively.

Table 1: Anticancer Activity of Selected 3-Aminoindole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Substituted 3-amino-1H-7-azaindoleHeLa3.7
HepG28.0
MCF-719.9
3-Amino-acetamide indole derivative (28)HCT11611.99 ± 1.62
PC-314.43 ± 2.1
Indole-thiophene complex (6a, 6b)HT29, HepG2, HCT116, T98GNanomolar range
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-713.2
MDA-MB-4688.2
3-(3-oxoaryl) indole derivative (5)A54910.67 ± 1.53
C64.33 ± 1.04
Antimicrobial Efficacy

The 3-aminoindole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives exhibited broad-spectrum antibacterial activity, with one of the most potent compounds, 5d, displaying MIC values ranging from 37.9 to 113.8 µM against a panel of bacteria. These compounds were also effective against resistant strains, with compound 5d being more potent against Methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. Furthermore, many of these derivatives demonstrated significant antifungal activity, often exceeding that of the reference drugs bifonazole and ketoconazole.

Table 2: Antimicrobial Activity of Selected 3-Aminoindole Derivatives

Compound/Derivative ClassMicroorganismMIC (µM)Reference
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d)S. aureus37.9 - 113.8
E. cloacae37.9 - 113.8
MRSA1260 ± 0.8
A. fumigatus (Fungus)9.7 - 73.1
Indole-triazole derivative (3d)Various bacteria & fungi3.125 - 50 µg/mL
Indolyl derivatives with amino-guanidinium moieties (3O, 3P, 4O, 4P)Clinical K. pneumoniae isolates4 - 8 µg/mL
Neuroprotective Potential

Emerging research highlights the neuroprotective effects of compounds containing the indole core, with some 3-aminoindole derivatives showing promise in the context of neurodegenerative diseases. Their mechanisms of action often involve the modulation of signaling pathways crucial for neuronal survival and plasticity, such as the Tropomyosin receptor kinase B (TrkB) pathway. Indole-3-carbinol (I3C), a related compound, and its derivatives have been shown to exhibit neuroprotective effects by activating the TrkB/PI3K/Akt pathway, which in turn promotes the activation of the Nrf2-ARE antioxidant response element, a key cellular defense against oxidative stress.

Signaling Pathways Modulated by 3-Aminoindole Derivatives

The diverse biological activities of the 3-aminoindole scaffold can be attributed to its ability to interact with and modulate various intracellular signaling pathways. Understanding these interactions is critical for the rational design of more potent and selective drug candidates.

Kinase Inhibition in Cancer

A primary mechanism of the anticancer activity of many 3-aminoindole derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The 3-aminoindole scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Growth Factor PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Aminoindole 3-Aminoindole Derivative Aminoindole->RTK Aminoindole->Raf Aminoindole->MEK Aminoindole->PI3K Aminoindole->Akt

Figure 1. Inhibition of Pro-survival Kinase Signaling Pathways by 3-Aminoindole Derivatives.
Neuroprotective Signaling

In the context of neurodegeneration, indole derivatives can promote neuronal survival by activating key pro-survival signaling cascades. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, are central to this process. Activation of the TrkB receptor triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the expression of genes involved in neuronal survival and plasticity.

Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK MAPK (Ras/Raf/MEK/ERK) TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Indole Indole Derivative Indole->TrkB Activates/Mimics BDNF Survival Gene Transcription (Neuronal Survival, Plasticity) CREB->Survival

Figure 2. Activation of Neuroprotective TrkB Signaling by Indole Derivatives.

Experimental Protocols

The evaluation of the biological activity of 3-aminoindole derivatives relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3-Aminoindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-aminoindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates

  • 3-Aminoindole derivative stock solution (in DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the 3-aminoindole derivative in the appropriate broth directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the stock solution is added to the first well and serially diluted.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the test broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimal Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate after incubation is the MBC/MFC.

Drug Discovery and Development Workflow

The journey of a 3-aminoindole-based compound from a preliminary "hit" to a viable drug candidate follows a structured workflow common in the pharmaceutical industry. The "privileged" nature of the scaffold often accelerates this process by providing a well-validated starting point with favorable drug-like properties.

Drug_Discovery_Workflow A Target Identification & Validation B Hit Identification (High-Throughput Screening of 3-Aminoindole Library) A->B C Hit-to-Lead Optimization (Structure-Activity Relationship Studies) B->C D Lead Optimization (ADME/Tox Profiling) C->D synthesis Synthesis of Analogs C->synthesis E Preclinical Development D->E in_vitro In Vitro Assays (Potency, Selectivity) D->in_vitro in_vivo In Vivo Models (Efficacy, PK/PD) D->in_vivo F Clinical Trials E->F synthesis->in_vitro in_vitro->C in_vivo->D

Figure 3. A Generalized Drug Discovery Workflow for 3-Aminoindole-Based Compounds.

Conclusion and Future Perspectives

The 3-aminoindole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent biological activity across a wide range of disease areas, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives through a deeper understanding of their structure-activity relationships and molecular mechanisms of action. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the exploration of the vast chemical space surrounding this privileged scaffold. As our understanding of the complex signaling networks that underpin human diseases grows, the 3-aminoindole scaffold is poised to provide innovative solutions to some of the most pressing challenges in medicine.

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 3-amino-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the promising therapeutic targets for these indole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Therapeutic Targets and Quantitative Data

Several indole-2-carboxamide derivatives have shown significant inhibitory activity against multiple oncogenic kinases, positioning them as promising multi-target antiproliferative agents.[1][2] The following table summarizes the in vitro inhibitory activities of selected derivatives against key cancer-related protein kinases.

Compound IDTarget EnzymeGI50 (nM)IC50 (nM)Cell LineReference
Va -26-MCF-7[1]
EGFR-71 ± 06-[1]
BRAFV600E-77-[1]
Ve -33-MCF-7[1]
EGFR---[1]
BRAFV600E-88-[1]
Vf -86-MCF-7[1]
EGFR---[1]
BRAFV600E-107-[1]
Vg -45-MCF-7[1]
EGFR---[1]
BRAFV600E-95-[1]
Vh -52-MCF-7[1]
EGFR---[1]
BRAFV600E-101-[1]
5d -0.95 µM-MCF-7[3]
EGFR-210-[3]
CDK2-25-[3]
5e -1.10 µM-MCF-7[3]
EGFR-180-[3]
CDK2-13-[3]
5h -1.50 µM-MCF-7[3]
EGFR-150-[3]
CDK2-11-[3]
5k -1.20 µM-MCF-7[3]
CDK2-19-[3]
6i -6.10 ± 0.4 µM-MCF-7[4]
6v -6.49 ± 0.3 µM-MCF-7[4]
Erlotinib EGFR-80 ± 05-[1]
Dinaciclib CDK2-20-[3]
Doxorubicin -1.10 µM-MCF-7[3]

GI50: Growth Inhibition 50; IC50: Half-maximal Inhibitory Concentration

Signaling Pathways

The anticancer effects of these indole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The diagram below illustrates the dual inhibition of the EGFR and CDK2 pathways by certain indole-2-carboxamide derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2/ Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Indole_Deriv Indole-2-carboxamide Derivatives (e.g., 5h) Indole_Deriv->EGFR Indole_Deriv->RAF (e.g., Va) Indole_Deriv->CDK2

Dual inhibition of EGFR and CDK2 pathways.
Experimental Protocols

General Procedure for Synthesis of Indole-2-Carboxamides (e.g., 5a-k): [3]

  • Synthesis of 3-methylindole-2-carboxylates (3a-d): Phenylhydrazine hydrochloride derivatives (1a-d) are reacted with 2-oxopropanoic acid (2) in the presence of p-toluenesulfonic acid (PTSA) via a Fischer Indole cyclization.[3]

  • Hydrolysis: The resulting esters (3a-d) undergo alkaline hydrolysis to yield the corresponding carboxylic acids (4a-d).[3]

  • Amide Coupling: The carboxylic acids (4a-d) are coupled with the desired amines using BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to produce the final indole-2-carboxamide derivatives (5a-k).[3]

In Vitro Kinase Inhibition Assay (EGFR/CDK2): [3]

  • Kinase activity is measured using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a kinase buffer.

  • The reaction is initiated by adding ATP and allowed to proceed at room temperature.

  • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the ADP produced, which reflects the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. This compound derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[5][6]

Therapeutic Targets and Quantitative Data

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound IDOrganismMIC (mg/mL)MBC/MFC (mg/mL)Reference
8 Enterobacter cloacae0.0040.008[5]
Escherichia coli0.030.06[5]
12 Escherichia coli0.004-[5]
15 Aspergillus fumigatus0.0150.03[5]
Trichoderma viride0.0080.015[5]
3O Clinical K. pneumoniae4-8 µg/mL-[6]
3P Clinical K. pneumoniae4-8 µg/mL-[6]
4O Clinical K. pneumoniae4-8 µg/mL-[6]
4P Clinical K. pneumoniae4-8 µg/mL-[6]
Ampicillin Gram-positive/negative--[5]
Streptomycin Gram-positive/negative--[5]

Some derivatives showed activity 10-50 fold greater than ampicillin and streptomycin.[5]

Proposed Mechanism of Action

Docking studies suggest that the antibacterial activity of certain indole derivatives may stem from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for peptidoglycan biosynthesis in bacteria. For antifungal activity, inhibition of 14α-lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi, is a proposed mechanism.[5]

antimicrobial_mechanism cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell MurB MurB Enzyme Peptidoglycan Peptidoglycan Biosynthesis MurB->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Bacterial Lysis CYP51 CYP51 Enzyme (14α-lanosterol demethylase) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane F_Lysis Fungal Cell Lysis Indole_Deriv Indole Derivative Indole_Deriv->MurB Inhibition Indole_Deriv->CYP51 Inhibition

Proposed antimicrobial mechanisms of action.
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Each well is inoculated with a standardized microbial suspension (e.g., 10^5 CFU/mL).

  • Positive (microbe-only) and negative (broth-only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is recorded as the MBC/MFC.

Neuroprotective and Anti-Inflammatory Activity

Indole derivatives, including those related to this compound, have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9][10] Their mechanisms often involve the inhibition of key enzymes, reduction of oxidative stress, and modulation of inflammatory pathways.

Therapeutic Targets and Quantitative Data

A significant strategy in Alzheimer's disease research is the inhibition of cholinesterases (AChE and BuChE) to increase acetylcholine levels in the brain.

Compound IDTarget EnzymeIC50 (nM)Reference
5b AChE/BuChEDual nanomolar inhibition[8]
6b AChE/BuChEDual nanomolar inhibition[8]
7c AChE/BuChEDual nanomolar inhibition[8]
10b AChE/BuChEDual nanomolar inhibition[8]
26 AChE20,000[11]
BuChE20[11]

Compounds 5b and 6b were also found to inhibit self-induced Aβ amyloid aggregation.[8]

Experimental Workflow

The discovery and evaluation of neuroprotective indole derivatives typically follow a multi-stage process, from initial synthesis to in vivo testing.

neuro_workflow Synthesis Synthesis of Indole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screen In Vitro Screening (e.g., AChE/BuChE Inhibition, Aβ Aggregation Assay) Purification->In_Vitro_Screen Cell_Based Cell-Based Assays (Neurotoxicity, Oxidative Stress, Anti-inflammatory) In_Vitro_Screen->Cell_Based In_Vivo_Model In Vivo Animal Models (e.g., MPTP-induced Parkinson's, APP/PS1 Alzheimer's) Cell_Based->In_Vivo_Model Behavioral Behavioral & Motor Function Tests In_Vivo_Model->Behavioral Histological Histological & Biochemical Analysis of Brain Tissue In_Vivo_Model->Histological Lead_Compound Lead Compound Identification Behavioral->Lead_Compound Histological->Lead_Compound

Workflow for neuroprotective drug discovery.
Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • The assay is performed in a 96-well plate.

  • A solution of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in phosphate buffer is pre-incubated.

  • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • The rate of color formation is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC50 values are then determined.

Other Therapeutic Targets

The versatility of the indole scaffold has led to the exploration of its derivatives against various other therapeutic targets.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Compound 17a showed marked inhibition with an IC50 value of 3.11 µM.[12] Binding mode analysis indicated that a C6 halogenated benzene ring could effectively bind with viral DNA through π–π stacking interactions.[12]

CysLT1 Antagonism

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives act as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma. Compound 17k was identified as a highly potent antagonist with an IC50 of 0.0059 µM for CysLT1.[13]

Conclusion

The this compound core and its derivatives represent a highly promising class of compounds with a broad spectrum of therapeutic applications. Their ability to be chemically modified allows for the fine-tuning of their activity against a wide range of biological targets, including kinases, microbial enzymes, and G protein-coupled receptors. The data and protocols presented in this guide underscore the significant potential of these indole derivatives in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy will be crucial in translating these promising findings into clinical candidates.

References

The Medicinal Chemistry of Indole Alkaloids: A Guide to Core Scaffolds and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] Derived from the amino acid tryptophan, these molecules exhibit a remarkable breadth of potent physiological and pharmacological activities, making them a cornerstone of medicinal chemistry and drug development.[2][3] This technical guide provides an in-depth overview of the medicinal chemistry of key indole alkaloids, intended for researchers, scientists, and drug development professionals. It covers their classification, biosynthesis, and the mechanisms of action for therapeutically significant compounds. This document summarizes quantitative pharmacological data, presents detailed experimental protocols for their analysis, and visualizes the core biological pathways they modulate.

Introduction to Indole Alkaloids

Indole alkaloids are a class of nitrogen-containing secondary metabolites characterized by the presence of a bicyclic indole ring system, which consists of a benzene ring fused to a five-membered pyrrole ring.[2][4] The amino acid tryptophan serves as the universal biochemical precursor for this vast family of compounds.[1] Their structural complexity and chemical reactivity have made them not only fascinating synthetic targets but also a rich source of therapeutic agents.[5] Many indole alkaloids are mainstays in modern medicine, including the anti-cancer agents vincristine and vinblastine, the antihypertensive drug reserpine, and the anti-arrhythmic ajmaline.[3] Their diverse bioactivities span from anticancer and antimicrobial to antihypertensive and psychoactive effects.[3][4]

Classification

Indole alkaloids are broadly classified based on their biosynthetic origins into two major groups: non-isoprenoid and isoprenoid alkaloids.[1][6]

  • Non-Isoprenoid Indole Alkaloids: This smaller group includes compounds that do not incorporate isoprene units into their structure. They are further subdivided into:

    • Simple Indole Derivatives: Such as the neurotransmitter serotonin and the plant hormone indole-3-acetic acid.[1]

    • Simple β-Carboline Derivatives: Formed via a Pictet-Spengler-type reaction with tryptamine, including harmine and harmaline.[1]

    • Pyrrolo-indole Alkaloids: A relatively small group typified by physostigmine.[1]

  • Isoprenoid Indole Alkaloids (Terpene Indole Alkaloids): This is the largest and most complex class, characterized by the incorporation of a C9 or C10 isoprene unit derived from secologanin.[1] This group is further classified based on the arrangement of the monoterpene skeleton into major types such as Corynanthe, Iboga, and Aspidosperma.[1] This class includes medicinally vital compounds like reserpine, ajmaline, and the bisindole alkaloids vincristine and vinblastine.[3][6] Ergot alkaloids, produced by fungi of the genus Claviceps, represent another significant isoprenoid subgroup derived from dimethylallyl pyrophosphate (DMAPP).[1][6]

Biosynthesis

The biosynthesis of all indole alkaloids begins with the amino acid L-tryptophan.[7][8] A series of enzyme-catalyzed steps transforms this simple precursor into a vast array of complex structures. The general pathway for the medicinally significant monoterpenoid indole alkaloids (MIAs) serves as a prime example of this diversification.

The core biosynthetic pathway can be summarized as follows:

  • Decarboxylation: Tryptophan is first decarboxylated by tryptophan decarboxylase to yield tryptamine.[8]

  • Condensation: Tryptamine undergoes a stereospecific Pictet-Spengler condensation with the iridoid monoterpene secologanin. This reaction is catalyzed by strictosidine synthase.[8][9]

  • Formation of Strictosidine: The product of this condensation is strictosidine, which is the universal precursor for virtually all monoterpenoid indole alkaloids.[8][9]

  • Diversification: From strictosidine, the pathway branches extensively. The glucose moiety is cleaved by strictosidine glucosidase, leading to a highly reactive intermediate that undergoes rearrangements, cyclizations, and redox reactions to form the characteristic skeletons of the Corynanthe, Iboga, and Aspidosperma classes, from which compounds like ajmalicine, catharanthine, and vindoline are derived.[8][9]

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation (Tryptophan Decarboxylase) Strictosidine Strictosidine Tryptamine->Strictosidine Condensation (Strictosidine Synthase) Corynanthe Corynanthe Strictosidine->Corynanthe Deglycosylation & Rearrangements Iboga Iboga Strictosidine->Iboga Deglycosylation & Rearrangements Aspidosperma Aspidosperma Strictosidine->Aspidosperma Deglycosylation & Rearrangements Secologanin Secologanin Secologanin->Strictosidine

Figure 1. Simplified biosynthesis pathway of monoterpenoid indole alkaloids.

Key Indole Alkaloids in Medicinal Chemistry

The therapeutic utility of indole alkaloids is best illustrated by examining the mechanism of action and pharmacological profiles of several key compounds that have become indispensable drugs.

Vinca Alkaloids: Vincristine and Vinblastine

Vincristine and its close relative vinblastine are bisindole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus.[3] They are powerful antimitotic agents widely used in cancer chemotherapy.

  • Mechanism of Action: Vinca alkaloids exert their cytotoxic effects by disrupting microtubule dynamics. They bind to β-tubulin at the interface between two tubulin heterodimers, inhibiting the polymerization of tubulin into microtubules. This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell cycle is arrested in metaphase, ultimately leading to apoptotic cell death.[6]

G cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by Vinca Alkaloids Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Vinca Vincristine / Vinblastine BoundTubulin Vinca-Tubulin Complex Vinca->BoundTubulin Binds β-tubulin NoSpindle Mitotic Spindle Disruption BoundTubulin->NoSpindle Inhibits Polymerization Apoptosis Apoptosis NoSpindle->Apoptosis Metaphase Arrest

Figure 2. Mechanism of action for Vinca alkaloids on microtubule dynamics.

Reserpine

Isolated from Rauwolfia serpentina, reserpine was one of the first drugs found to be effective for the treatment of hypertension and psychosis.[3][6] Its use has declined due to side effects, but its mechanism remains a critical case study in neuropharmacology.

  • Mechanism of Action: Reserpine is an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[2] VMAT2 is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles in presynaptic neurons. By blocking VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to metabolic breakdown in the cytoplasm. This leads to a long-lasting depletion of monoamines in the central and peripheral nervous systems, resulting in antihypertensive and sedative effects.[6]

G MA Monoamines (Dopamine, NE, 5-HT) VMAT2 VMAT2 Transporter MA->VMAT2 Cytoplasmic Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicular Loading Depletion Depletion of Neurotransmitters VMAT2->Depletion Blocks Loading Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition

Figure 3. Mechanism of action for Reserpine on the VMAT2 transporter.

Physostigmine

Physostigmine is a pyrrolo-indole alkaloid isolated from the Calabar bean (Physostigma venenosum). It is a parasympathomimetic agent used to treat glaucoma and as an antidote for anticholinergic poisoning.[1][6]

  • Mechanism of Action: Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at the neuromuscular junction and in the central nervous system, thereby enhancing cholinergic transmission.[6]

Ergot Alkaloids: Ergotamine

Ergot alkaloids are a complex group of compounds produced by the Claviceps fungus. Ergotamine is used clinically for the treatment of acute migraine attacks.[1]

  • Mechanism of Action: Ergotamine's therapeutic effect in migraine is primarily attributed to its action as a potent partial agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. Agonism at these receptors on intracranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with migraine pain. It also acts on presynaptic 5-HT1D receptors in the trigeminal nervous system to inhibit the release of pro-inflammatory neuropeptides. Ergotamine also has a high affinity for 5-HT2A receptors.

G Ergotamine Ergotamine Receptor 5-HT1D/1B Receptor Ergotamine->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Inhibition Response Inhibition of Neuropeptide Release & Vasoconstriction Receptor->Response cAMP cAMP AC->cAMP Conversion

Figure 4. Simplified signaling pathway for Ergotamine at 5-HT1D/1B receptors.

Ajmaline

Ajmaline, another alkaloid from Rauwolfia serpentina, is a Class Ia antiarrhythmic agent used in the diagnosis of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[6]

  • Mechanism of Action: Ajmaline's primary action is the blockade of voltage-gated sodium channels (primarily the cardiac isoform, Nav1.5, encoded by the SCN5A gene).[6] By blocking these channels, it slows the rapid upstroke (Phase 0) of the cardiac action potential, thereby decreasing conduction velocity in the heart. It also has effects on potassium and calcium channels, contributing to its complex electrophysiological profile.

Quantitative Pharmacological Data

The potency and affinity of these indole alkaloids for their biological targets have been quantified through various assays. The data below is compiled from multiple studies and provides a basis for comparing their activity.

AlkaloidTargetAssay TypeValueUnitReference(s)
Vincristine TubulinInhibition of tubulin assemblyKi = 0.085µM[7]
Vinblastine TubulinInhibition of tubulin assemblyKi = 0.178µM[7]
Reserpine VMAT2Inhibition of FFN206 uptakeIC50 = 30.41nM[1]
Reserpine VMAT2Inhibition of [3H]dopamine uptakeIC50 ≈ 37nM[4]
Reserpine VMAT2Radioligand bindingKi = 12nM[2]
Physostigmine Human AChEEnzyme inhibitionIC50 = 117nM[6]
Physostigmine Eel AChEEnzyme inhibitionKi = 20 - 370nM[8]
Ergotamine Human 5-HT2A ReceptorRadioligand bindingKi = 0.977nM
Ergotamine Bovine 5-HT1D ReceptorRadioligand bindingKi = 4 - 34nM
Ajmaline Sodium Channel (INa)Loose-patch clamp (amphibian)IC50 = 23.2µM[1]
Ajmaline Potassium Channel (Ito)Whole-cell patch clampIC50 = 216µM[7]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize the indole alkaloids discussed.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of compounds like vincristine and vinblastine on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

G start Start prep Prepare Reagents: - Purified Tubulin (>99%) - G-PEM Buffer (pH 6.9) - GTP Stock (100 mM) - Test Compound (in DMSO) start->prep mix Prepare Reaction Mix on Ice: - Tubulin in G-PEM Buffer - Test Compound / Vehicle - Transfer to 96-well plate prep->mix equilibrate Equilibrate plate to 37°C in spectrophotometer mix->equilibrate initiate Initiate Polymerization: Add GTP (final conc. 1 mM) equilibrate->initiate read Read Absorbance at 340 nm kinetically (e.g., every 30s for 60-90 min) initiate->read analyze Analyze Data: - Plot Absorbance vs. Time - Determine Vmax - Calculate IC50 read->analyze end End analyze->end

Figure 5. Experimental workflow for the tubulin polymerization assay.

1. Reagent Preparation:

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare and store at 4°C.

  • GTP Stock: Prepare a 100 mM stock solution of GTP in G-PEM buffer. Store in aliquots at -80°C.

  • Tubulin: Use commercially available, high-purity (>99%) bovine or porcine brain tubulin. Reconstitute on ice according to the manufacturer's instructions to a stock concentration of 10 mg/mL.

  • Test Compound: Prepare a 10 mM stock solution of the Vinca alkaloid in DMSO. Create serial dilutions in G-PEM buffer to achieve the desired final concentrations.

2. Assay Procedure:

  • Pre-warm a temperature-controlled spectrophotometer or 96-well plate reader to 37°C.

  • On ice, prepare the reaction mixtures in a 96-well plate. For a final volume of 100 µL per well:

    • Add G-PEM buffer.

    • Add the test compound dilution or vehicle control (DMSO at the same final concentration).

    • Add tubulin stock to achieve a final concentration of 2-4 mg/mL.

  • Transfer the plate to the pre-warmed plate reader and allow it to equilibrate for 2 minutes.

  • Initiate the polymerization reaction by adding 10 µL of 1 mM GTP to each well.

  • Immediately begin reading the absorbance at 340 nm kinetically, taking measurements every 30-60 seconds for at least 60 minutes.

3. Data Analysis:

  • Plot the absorbance (OD at 340 nm) versus time for each concentration of the test compound.

  • The rate of polymerization (Vmax) is determined from the steepest slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits polymerization by 50%) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3][6]

Protocol: VMAT2 Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound like reserpine by measuring its ability to compete with a known radioligand for binding to VMAT2.

1. Reagent Preparation:

  • Membrane Preparation: Homogenize tissue rich in VMAT2 (e.g., rat striatum) or cells expressing VMAT2 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand. Prepare a working solution in assay buffer at a concentration near its Kd (e.g., 2-5 nM).

  • Test Compound (Reserpine): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer over a wide concentration range (e.g., 10 pM to 10 µM).

  • Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 100 µM unlabeled tetrabenazine).

2. Assay Procedure:

  • Set up the assay in a 96-well plate. For each concentration of the test compound, prepare triplicate wells.

  • To each well, add:

    • 50 µL of test compound dilution (or assay buffer for total binding, or non-specific control).

    • 50 µL of [³H]DTBZ working solution.

    • 150 µL of the membrane preparation (typically 50-100 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter mat, add scintillation cocktail, and count the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding for each concentration by subtracting the average non-specific binding (counts from wells with excess unlabeled ligand) from the average total binding.

  • Plot the percentage of specific binding versus the log concentration of the test compound.

  • Fit the data to a one-site competitive binding equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][7]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity and its inhibition by compounds like physostigmine.

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • DTNB Solution (Ellman's Reagent): 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • ATCI Solution (Substrate): 15 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.

  • AChE Enzyme Solution: Prepare a stock solution of purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for 10-15 minutes.

  • Inhibitor (Physostigmine): Prepare a stock solution in a suitable solvent (e.g., buffer or DMSO) and create serial dilutions to achieve a range of final concentrations for IC50 determination.

2. Assay Procedure (96-well plate format):

  • Set up the assay in triplicate in a clear 96-well microplate.

  • Blank Wells: Add 180 µL of phosphate buffer.

  • Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the vehicle used for the inhibitor.

  • Test Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the physostigmine working solution at various concentrations.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding to all wells (except the blank):

    • 20 µL of 15 mM ATCI solution.

    • 20 µL of 3 mM DTNB solution.

    • The final volume in each well should be 200 µL.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm kinetically, with readings every 30-60 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for any background reaction by subtracting the rate of the blank wells.

  • Calculate the percentage of inhibition for each physostigmine concentration relative to the control (100% activity) wells.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Conclusion

The indole alkaloids are a testament to the chemical ingenuity of nature and a continuing source of inspiration for medicinal chemistry. From the mitotic spindle to the synaptic vesicle, their molecular targets are diverse and fundamental to cell biology and neurophysiology. The compounds highlighted in this guide—vincristine, reserpine, physostigmine, ergotamine, and ajmaline—demonstrate the profound therapeutic impact of this structural class. A thorough understanding of their mechanisms, quantitative pharmacology, and the experimental methods used for their evaluation is essential for the drug development professionals aiming to harness and improve upon these remarkable natural scaffolds. The detailed protocols and pathway visualizations provided herein serve as a foundational resource for researchers dedicated to exploring the vast therapeutic potential that still lies within the indole alkaloid family.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Ethyl 3-amino-1H-indole-2-carboxylate (CAS No. 87223-77-6). The information is compiled from various supplier safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory setting.

Chemical Identification
IdentifierValue
Chemical Name This compound
CAS Number 87223-77-6[1]
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [1]
Synonyms 3-AMINO-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
Physical and Chemical Properties
PropertyValue
Physical Form Solid
Melting Point 153 - 154 °C
pKa (Predicted) 15.70 ± 0.30[2]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on information from multiple suppliers and databases.

ClassificationCodeDescription
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure H335May cause respiratory irritation.[2]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [2]

  • Hazard Statements: H315, H319, H335[2]

  • Precautionary Statements: [2]

    • Prevention: P261, P264, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364

    • Storage: P403+P233, P405

    • Disposal: P501

First-Aid Measures

In the event of exposure, immediate action is crucial. The following are general first-aid guidelines.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.
Handling and Storage

Proper handling and storage are essential to minimize risk.

5.1. Safe Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

5.2. Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a dark place.

  • Recommended storage temperature: 2-8°C.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material in a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflow

Standard Operating Procedure for Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound in a laboratory setting.

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling & Disposal Phase cluster_3 Emergency Response a Review SDS & Assess Risks b Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Retrieve from Storage c->d Proceed to Handling e Weigh/Measure in Ventilated Area d->e f Perform Experiment e->f g Decontaminate Equipment f->g j Return to Storage f->j k Spill or Exposure Occurs f->k If incident occurs h Segregate & Label Waste g->h i Dispose of Waste via Approved Channels h->i l Follow First-Aid Procedures k->l m Execute Spill Cleanup Protocol k->m n Report Incident l->n m->n

Caption: General laboratory workflow for safe chemical handling.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. All users should be trained in proper laboratory techniques and be aware of the potential hazards.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate from Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 3-amino-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, isatin. The synthesis is presented as a multi-step process, as a direct conversion is not prominently documented. The protocols provided are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive amino group at the 3-position and an ester at the 2-position of the indole ring, allows for diverse functionalization, making it a versatile building block in drug discovery. This document outlines a plausible and detailed synthetic route from isatin, involving a ring-opening reaction, esterification, and a subsequent cyclization strategy.

Proposed Synthetic Pathway

The synthesis of this compound from isatin is proposed to proceed via a three-step sequence:

  • Step 1: Base-Catalyzed Ring Opening of Isatin to form the sodium salt of 2-aminophenylglyoxylic acid (sodium isatinate).

  • Step 2: Fischer Esterification of the resulting α-keto acid to yield ethyl 2-aminophenylglyoxylate.

  • Step 3: Reductive Cyclization of ethyl 2-aminophenylglyoxylate in the presence of an ammonia source to form the target this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-aminophenylglyoxylate (Sodium Isatinate)

This procedure is adapted from the well-known base-catalyzed hydrolysis of isatin.

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isatin in 100 mL of 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 2 hours. The deep reddish-brown color of the initial solution should fade to a yellow-orange.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the isatin spot is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Add 50 mL of cold ethanol to precipitate the sodium salt of 2-aminophenylglyoxylic acid.

  • Filter the precipitate under vacuum, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the resulting yellow solid under vacuum to a constant weight.

Step 2: Synthesis of Ethyl 2-aminophenylglyoxylate

This protocol utilizes a standard Fischer esterification method.

Materials:

  • Sodium 2-aminophenylglyoxylate

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend the dried sodium 2-aminophenylglyoxylate from Step 1 in 150 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-aminophenylglyoxylate as an oil or low-melting solid. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This step involves a reductive cyclization. A common method for such transformations is the use of a reducing agent in the presence of an ammonia source.

Materials:

  • Ethyl 2-aminophenylglyoxylate

  • Ammonium acetate or ammonia in ethanol

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol or ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude ethyl 2-aminophenylglyoxylate from Step 2 in methanol or ethanol in a round-bottom flask.

  • Add a large excess of ammonium acetate (5-10 equivalents).

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are theoretical for intermediate steps where purification is not always necessary and the final yield is an estimate based on similar multi-step syntheses.

StepReactantMolecular Weight ( g/mol )Amount (g)MolesProductMolecular Weight ( g/mol )Theoretical Yield (g)Estimated % Yield
1Isatin147.1310.00.068Sodium 2-aminophenylglyoxylate187.1212.7~95%
2Sodium 2-aminophenylglyoxylate187.1212.70.068Ethyl 2-aminophenylglyoxylate193.1913.1~80-90% (after purification)
3Ethyl 2-aminophenylglyoxylate193.1913.10.068This compound204.2313.9~50-60% (after purification)

Visualizations

Experimental Workflow

Synthesis_Workflow Isatin Isatin Step1 Step 1: Ring Opening NaOH, H₂O Isatin->Step1 Intermediate1 Sodium 2-aminophenylglyoxylate Step1->Intermediate1 Step2 Step 2: Esterification Ethanol, H₂SO₄ Intermediate1->Step2 Intermediate2 Ethyl 2-aminophenylglyoxylate Step2->Intermediate2 Step3 Step 3: Reductive Cyclization NH₄OAc, NaBH₃CN Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Key Transformations

Transformations Isatin Isatin Lactam Ring RingOpening Ring Opening Formation of α-keto acid salt Isatin->RingOpening Base Hydrolysis Esterification Esterification Conversion to Ethyl Ester RingOpening->Esterification Acid Catalysis Cyclization Reductive Cyclization Indole Ring Formation Esterification->Cyclization Reductive Amination FinalProduct This compound Target Molecule Cyclization->FinalProduct

Application Notes and Protocols for Reductive Cyclization of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the reductive cyclization of Ethyl 3-amino-1H-indole-2-carboxylate, a key transformation for the synthesis of pyrazino[1,2-a]indol-1(2H)-one derivatives. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3]

The described method is a two-step process involving an initial N-acylation of the 3-amino group with chloroacetyl chloride, followed by an intramolecular reductive cyclization to yield the desired tricyclic product.

Method 1: Two-Step Synthesis of Pyrazino[1,2-a]indol-1(2H)-one Derivatives

This method outlines a reliable two-step procedure for the conversion of this compound to a pyrazino[1,2-a]indol-1(2H)-one derivative. The initial step involves the chloroacetylation of the amino group, followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of Ethyl 3-(2-chloroacetamido)-1H-indole-2-carboxylate

The first step is the N-acylation of the starting material with chloroacetyl chloride. Several protocols can be employed for this transformation, with variations in the base and solvent system.[4][5][6] The choice of method may depend on the scale of the reaction and the desired purity of the intermediate.

Step 2: Intramolecular Cyclization to Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate

The second step involves an intramolecular nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the pyrazinone ring.[7][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the two-step synthesis.

StepReactionReagents & ConditionsReaction TimeYield (%)
1N-ChloroacetylationChloroacetyl chloride, DBU, THF, 0°C to rt3 - 6 h75 - 95[6]
1N-ChloroacetylationChloroacetyl chloride, Pyridine, CH₂Cl₂, rtNot specifiedHigh Yield[5]
1N-ChloroacetylationChloroacetyl chloride, Propylene oxide, Phosphate Buffer (pH 7.4)20 min~86[9]
2Intramolecular CyclizationTris base, LiCl/DMF, rt3 hHigh Yield[8]
2Intramolecular CyclizationNaH, DMFNot specifiedNot specified
Experimental Protocols

Protocol 1: N-Chloroacetylation of this compound (DBU/THF Method)[6]

Materials:

  • This compound (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Chloroacetyl chloride (1.02 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask.

  • Add DBU to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride dropwise from a dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • The product will precipitate out of solution. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 3-(2-chloroacetamido)-1H-indole-2-carboxylate.

Protocol 2: Intramolecular Cyclization to Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate[8]

Materials:

  • Ethyl 3-(2-chloroacetamido)-1H-indole-2-carboxylate (1.0 equiv)

  • Tris base (stoichiometric amount)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Ethyl 3-(2-chloroacetamido)-1H-indole-2-carboxylate in a solution of LiCl in anhydrous DMF (e.g., 1 mg/mL peptide in LiCl/DMF as per the reference).

  • Add a stoichiometric amount of Tris base to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate.

Visualizations

Reaction Workflow

Workflow A This compound B Chloroacetylation A->B Chloroacetyl chloride, Base (e.g., DBU) C Ethyl 3-(2-chloroacetamido)-1H- indole-2-carboxylate B->C D Intramolecular Cyclization C->D Base (e.g., Tris base) E Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino [1,2-a]indole-10-carboxylate D->E

Caption: Workflow for the synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate.

Logical Relationship of Key Steps

Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start This compound Intermediate Ethyl 3-(2-chloroacetamido)-1H-indole-2-carboxylate Start->Intermediate Acylation (Forms Amide Bond) Product Ethyl 4-oxo-1,2,3,4-tetrahydropyrazino [1,2-a]indole-10-carboxylate Intermediate->Product Cyclization (Forms Pyrazinone Ring)

Caption: Key transformations in the synthesis of the pyrazino[1,2-a]indol-1(2H)-one scaffold.

References

Application Notes: Protocol for N-Alkylation of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. N-alkylation of indoles is a fundamental transformation for modifying their biological activity, solubility, and metabolic stability. Ethyl 3-amino-1H-indole-2-carboxylate is a valuable starting material, and its selective N-alkylation provides access to a diverse range of substituted indole derivatives for drug discovery and development.

The primary challenge in the alkylation of indoles is achieving regioselectivity, as alkylation can occur at the N1 position or the electron-rich C3 position. However, for the target molecule, the presence of substituents at both the C2 (ester) and C3 (amino) positions sterically hinders C3 alkylation and electronically favors N-alkylation. The electron-withdrawing ester group at the C2 position increases the acidity of the N-H bond, facilitating its deprotonation and subsequent reaction with an alkylating agent.[1]

This document provides a detailed protocol for the N-alkylation of this compound using classical conditions involving a strong base, as well as alternative conditions for comparison.

Comparative Data on N-Alkylation Conditions

The selection of base, solvent, and temperature is critical for the successful N-alkylation of indoles. The following table summarizes various conditions reported for the N-alkylation of indole-2-carboxylates and related scaffolds, which can be adapted for the target molecule.

EntryAlkylating Agent (Equiv.)Base (Equiv.)SolventTemperatureTime (h)Typical Yield (%)Notes
1Alkyl Halide (1.1 - 1.2)NaH (1.1 - 1.5)Anhydrous DMF / THF0 °C to RT2 - 1680 - 95%A robust and widely used method for indole N-alkylation, ensuring complete deprotonation.[1][2]
2Benzyl Bromide (1.1)aq. KOH (3.0)Acetone20 °C (RT)2~90%A practical method avoiding pyrophoric bases; successfully applied to ethyl indol-2-carboxylate.[3]
3Alkyl Bromide (1.2)K₂CO₃ (2.0)DMF60 °C2460 - 85%A milder alternative to NaH, often requiring heat and longer reaction times.[4]
4Allyl Bromide (1.1)NaOEt (3.0)EthanolReflux2LowUse of NaOEt in ethanol was reported to give low yields for the N-alkylation of ethyl indol-2-carboxylate.[3]

Detailed Experimental Protocol

This protocol describes the N-alkylation using sodium hydride (NaH) in anhydrous dimethylformamide (DMF), a highly effective and general method.

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes and Ethyl Acetate for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous DMF (approx. 0.1-0.2 M concentration) via syringe to dissolve the starting material.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1] This ensures the complete formation of the indolate anion.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkylating agent (1.1 eq) dropwise via syringe to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight (or for 2-16 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The product spot should be less polar than the starting material.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1][5]

    • Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[1][5]

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Visualized Workflow and Pathways

The following diagrams illustrate the key chemical transformation and the experimental workflow.

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Indole Ethyl 3-amino-1H- indole-2-carboxylate Product N-Alkylated Indole Indole->Product 1. Deprotonation 2. Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Salt Salt (e.g., NaX)

Caption: General reaction scheme for the N-alkylation of the indole.

Experimental_Workflow arrow -> A 1. Setup & Purge (Inert Atmosphere) B 2. Dissolve Indole in Anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH (Base) (Deprotonation) C->D E 5. Add Alkylating Agent D->E F 6. Stir at RT & Monitor (TLC) E->F G 7. Quench Reaction (aq. NH4Cl at 0 °C) F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for N-alkylation.

References

Application Notes and Protocols for the Derivatization of the Amino Group in Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 3-amino group of Ethyl 3-amino-1H-indole-2-carboxylate. This key intermediate is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols outlined below cover common and synthetically useful transformations such as acylation, sulfonylation, and alkylation.

The 3-aminoindole moiety is a crucial structural component in many biologically active natural products and synthetic compounds.[1][2] However, the unprotected 3-aminoindole system can be prone to instability, often being sensitive to light and air, which may lead to oxidative dimerization or decomposition.[3][4] The derivatization of the amino group not only allows for the introduction of diverse functional groups but can also enhance the stability of the indole core.

The presence of multiple nucleophilic sites in this compound, namely the C3-amino group, the N1-indole nitrogen, and to a lesser extent, the ester, requires careful selection of reaction conditions to achieve chemoselectivity.

N-Acylation of the 3-Amino Group

N-acylation of the 3-amino group is a fundamental transformation for introducing an amide functionality, which is a common feature in many pharmaceutical agents. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by reaction with carboxylic acids in the presence of coupling agents. A direct acylation can also be achieved under certain conditions, for instance, by heating with a carboxylic acid and hydrazine hydrate.[3]

Experimental Protocol: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (Pyridine or TEA, 1.2 eq) to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Indole Ethyl 3-amino-1H- indole-2-carboxylate Mix Dissolve & Cool to 0°C Start_Indole->Mix Start_Acyl Acyl Chloride Add_Acyl Add Acyl Chloride (dropwise) Start_Acyl->Add_Acyl Start_Base Pyridine/TEA Add_Base Add Base Start_Base->Add_Base Start_Solvent Anhydrous DCM Start_Solvent->Mix Mix->Add_Base Add_Base->Add_Acyl Stir Stir at RT (2-4h) Add_Acyl->Stir Quench Quench with Water Stir->Quench Extract Wash with NaHCO3 & Brine Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product Ethyl 3-acylamino-1H- indole-2-carboxylate Purify->Product

N-Acylation Experimental Workflow

N-Sulfonylation of the 3-Amino Group

N-sulfonylation introduces a sulfonamide group, a key pharmacophore in various drugs. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM and TEA) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and, if necessary, acidify with 1 M HCl to neutralize excess pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Indole Ethyl 3-amino-1H- indole-2-carboxylate Mix_Cool Dissolve & Cool to 0°C Start_Indole->Mix_Cool Start_Sulfonyl Sulfonyl Chloride Add_Sulfonyl Add Sulfonyl Chloride (portion-wise) Start_Sulfonyl->Add_Sulfonyl Start_Solvent Anhydrous Pyridine/DCM Start_Solvent->Mix_Cool Mix_Cool->Add_Sulfonyl Stir Stir at RT (12-16h) Add_Sulfonyl->Stir Pour_Ice Pour into Ice-Water Stir->Pour_Ice Extract Extract with Organic Solvent Pour_Ice->Extract Wash Wash & Dry Extract->Wash Purify Purify Wash->Purify Product Ethyl 3-sulfonylamino-1H- indole-2-carboxylate Purify->Product

N-Sulfonylation Experimental Workflow

N-Alkylation of the 3-Amino Group

Direct N-alkylation of the 3-amino group can be challenging due to the competing reactivity of the indole nitrogen (N1). A protection-alkylation-deprotection strategy is often employed for selective alkylation of the 3-amino group.[5]

Experimental Protocol: Selective N-Alkylation via N1-Protection

This three-step protocol is adapted from a general procedure for the selective N-alkylation of 3-aminoindoles.[5]

Step 1: N1-Protection with Boc Group

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Ethyl 1-(tert-butoxycarbonyl)-3-amino-1H-indole-2-carboxylate.

Step 2: N3-Alkylation

  • Dissolve the N1-Boc protected indole (1.0 eq) in anhydrous DMF.

  • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: N1-Deprotection

  • Dissolve the N1-Boc, N3-alkylated indole in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

  • Stir at room temperature for 1-2 hours until TLC shows complete deprotection.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the final N-alkylated product.

Start Ethyl 3-amino-1H- indole-2-carboxylate Protected N1-Boc Protected Indole Start->Protected 1. Protection (Boc)₂O, DMAP, THF Alkylated N1-Boc, N3-Alkyl Indole Protected->Alkylated 2. Alkylation Alkyl Halide, NaH, DMF Product Ethyl 3-alkylamino-1H- indole-2-carboxylate Alkylated->Product 3. Deprotection TFA, DCM

Selective N-Alkylation Logical Workflow

Quantitative Data Summary

Direct quantitative data for the derivatization of this compound is not extensively reported in the literature. The following table provides representative data for analogous reactions on similar 3-aminoindole scaffolds, which can serve as a guideline for expected outcomes.

Derivatization TypeSubstrateReagents & ConditionsYield (%)Reference
N-Acetylation 2-Phenyl-1H-indol-3-amineHydrazine hydrate, Acetic acid, Microwave (200 °C, 15 min)Reduced (not specified)[3]
N-Acetylation 2-(2,3-Dihydrobenzo[b][2][5]dioxin-6-yl)-1H-indol-3-amineHydrazine hydrate, Acetic acid, Microwave (200 °C, 15 min)Reduced (not specified)[3]
Cyclocondensation Mthis compoundAryl isocyanates/isothiocyanatesNot specified[6]

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction conditions. The data presented should be considered as a starting point for optimization.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The stability of the starting material and products should be considered, and reactions should ideally be carried out under an inert atmosphere.

References

Application Notes and Protocols: Ethyl 3-amino-1H-indole-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors. This document provides detailed application notes and protocols for utilizing Ethyl 3-amino-1H-indole-2-carboxylate as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We present proposed synthetic routes, detailed experimental procedures for inhibitor synthesis and biochemical assays, and a summary of the inhibitory activities of related indole derivatives against key oncogenic and inflammatory kinases.

Introduction: The Indole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The indole scaffold is frequently found in potent kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region. The 3-aminoindole moiety, in particular, offers a strategic point for chemical diversification, allowing for the exploration of structure-activity relationships (SAR) and the development of highly selective and potent inhibitors. This compound provides a readily available and functionalized starting material for accessing a diverse chemical space of potential kinase inhibitors.

Proposed Synthetic Strategies

While direct utilization of this compound as a kinase inhibitor scaffold is not extensively documented, its reactive 3-amino group serves as an excellent handle for derivatization. Based on established indole chemistry, we propose the following synthetic pathways to generate libraries of potential kinase inhibitors.

2.1. Strategy A: Amide Bond Formation

A common strategy in kinase inhibitor design is the introduction of an amide linkage to project substituents into the solvent-exposed region of the ATP-binding pocket. The 3-amino group of the starting material can be readily acylated with a variety of carboxylic acids or their activated derivatives.

dot

start This compound product1 Ethyl 3-(acylamino)-1H-indole-2-carboxylate Derivatives start->product1 Acylation reagent1 R-COOH, Coupling Agent (e.g., HATU, EDC) reagent1->product1

Caption: Synthetic scheme for amide derivatives.

2.2. Strategy B: Urea and Thiourea Formation

Urea and thiourea moieties can act as effective hydrogen bond donors and acceptors, interacting with key residues in the kinase active site. The 3-amino group can be reacted with isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives.

dot

start This compound product2 Ethyl 3-(ureido/thioureido)-1H-indole-2-carboxylate Derivatives start->product2 Addition reagent2 R-N=C=O or R-N=C=S reagent2->product2

Caption: Synthesis of urea and thiourea derivatives.

2.3. Strategy C: Reductive Amination

To introduce further diversity and flexibility, the 3-amino group can be functionalized via reductive amination with various aldehydes and ketones.

dot

start This compound product3 Ethyl 3-(alkylamino)-1H-indole-2-carboxylate Derivatives start->product3 Reductive Amination reagent3 R-CHO or R-C(O)R', NaBH(OAc)3 reagent3->product3

Caption: Synthesis via reductive amination.

Experimental Protocols

3.1. General Protocol for Amide Synthesis (Strategy A)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM) at room temperature, add the desired carboxylic acid (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) or EDC (1.5 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

3.2. General Protocol for Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds can be evaluated using various in vitro kinase assay formats. Below are generalized protocols for common kinase targets of indole-based inhibitors.

3.2.1. EGFR Kinase Assay (Luminescence-based)

This protocol is adapted for a generic ADP-Glo™ kinase assay format.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer (e.g., 100 µM ATP, 1 µM poly(Glu,Tyr) 4:1).

    • Prepare serial dilutions of the test compounds in DMSO, then dilute into the kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 1 µL of the test compound or DMSO (control) to the wells.

    • Add 2 µL of EGFR enzyme solution (e.g., 5 ng/µL in kinase buffer).

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.

3.2.2. VEGFR-2 Kinase Assay (Luminescence-based)

This protocol follows a similar principle to the EGFR assay.

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Prepare a master mix containing ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (96-well plate):

    • Add 5 µL of the test compound or control to the wells.

    • Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1-2 ng/µL in kinase buffer).

    • Add 25 µL of the ATP/substrate master mix to initiate the reaction.

    • Incubate at 30°C for 45 minutes.

    • Add 50 µL of Kinase-Glo® Max reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Calculate percent inhibition and determine IC₅₀ values as described for the EGFR assay.

3.2.3. GSK-3β Kinase Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of a suitable peptide substrate (e.g., a derivative of glycogen synthase).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add the test compound, GSK-3β enzyme, and substrate to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate percent inhibition and determine IC₅₀ values.

3.2.4. ITK, CDK, and Rho Kinase Assays

Protocols for these kinases often follow similar principles, utilizing specific substrates and optimized buffer conditions. Commercially available assay kits provide detailed and validated protocols. For instance, a LanthaScreen™ TR-FRET assay can be used for ITK, while various luminescence or fluorescence-based assays are available for CDKs and Rho kinases.

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor.

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EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation GeneExpression Gene Expression BetaCatenin->GeneExpression Translocates to nucleus TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 ITK ITK LAT->ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 TC_Activation T-Cell Activation PLCG1->TC_Activation Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase GPCR GPCR/RTK RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent HIV-1 integrase inhibitors derived from Ethyl 3-amino-1H-indole-2-carboxylate. The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel integrase strand transfer inhibitors (INSTIs). These compounds function by chelating Mg²⁺ ions within the enzyme's active site, a mechanism crucial for inhibiting the integration of viral DNA into the host genome.

Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. The synthesized indole-2-carboxylic acid derivatives act as INSTIs, primarily targeting the strand transfer step. The core structure of these inhibitors, featuring a carboxylic acid group at the C2 position of the indole, effectively chelates the two essential Mg²⁺ ions in the integrase active site. This interaction prevents the viral DNA from being integrated into the host chromosome, thereby halting the viral replication cycle. Further structural modifications, such as the introduction of a halogenated benzene ring, can enhance the binding affinity through π-π stacking interactions with the viral DNA.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of synthesized indole-2-carboxylic acid derivatives against the HIV-1 integrase strand transfer activity. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency. Raltegravir, an FDA-approved integrase inhibitor, is included for comparison.

Compound IDStructure/SubstituentsIC₅₀ (μM)
1 Indole-2-carboxylic acid32.37
17a 6-(4-chlorophenyl)-1H-indole-2-carboxylic acid3.11
20a 3-((4-fluorobenzyl)oxy)-1H-indole-2-carboxylic acid0.13
Raltegravir (Reference Drug)0.06

Experimental Protocols

This section provides a detailed protocol for the synthesis of a potent HIV-1 integrase inhibitor, Compound 17a , starting from this compound. The synthesis involves a multi-step process, including a Sandmeyer reaction to introduce a bromine at the 3-position, followed by a Suzuki coupling to introduce the halogenated phenyl group, and finally, ester hydrolysis to yield the active carboxylic acid.

Synthetic Workflow

Synthesis_Workflow Start Ethyl 3-amino-1H- indole-2-carboxylate Step1 Step 1: Diazotization and Bromination (Sandmeyer Reaction) Start->Step1 Intermediate1 Ethyl 3-bromo-1H- indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Ethyl 6-(4-chlorophenyl)-1H- indole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Final_Product Compound 17a: 6-(4-chlorophenyl)-1H- indole-2-carboxylic acid Step3->Final_Product

Caption: Synthetic workflow for Compound 17a.

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound in a mixture of hydrobromic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the cold diazonium salt solution to the CuBr solution, and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain Ethyl 3-bromo-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 6-(4-chlorophenyl)-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate (from Step 1)

  • 4-chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 3-bromo-1H-indole-2-carboxylate in a mixture of toluene and ethanol, add 4-chlorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add an aqueous solution of sodium carbonate to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.

  • Cool the mixture, and add water. Extract the product with ethyl acetate.

  • Wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield Ethyl 6-(4-chlorophenyl)-1H-indole-2-carboxylate.

Step 3: Synthesis of 6-(4-chlorophenyl)-1H-indole-2-carboxylic acid (Compound 17a)

Materials:

  • Ethyl 6-(4-chlorophenyl)-1H-indole-2-carboxylate (from Step 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 6-(4-chlorophenyl)-1H-indole-2-carboxylate in a mixture of THF, methanol, and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final product, 6-(4-chlorophenyl)-1H-indole-2-carboxylic acid (Compound 17a).

Characterization

The synthesized compounds should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.

Biological Evaluation

The inhibitory activity of the synthesized compounds against HIV-1 integrase can be evaluated using a commercially available HIV-1 integrase assay kit, following the manufacturer's instructions. This assay typically measures the strand transfer step of the integration process. The IC₅₀ values are then determined from the dose-response curves.

These protocols and notes provide a comprehensive guide for the synthesis and evaluation of novel HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. Researchers can adapt and optimize these methods for the development of new and more potent antiviral agents.

Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. Ethyl 3-amino-1H-indole-2-carboxylate represents a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential as novel anticancer agents. While direct literature specifically detailing the anticancer applications of derivatives from this compound is emerging, the closely related and structurally similar 1H-indole-2-carboxylic acid and its esters have been extensively explored as precursors for potent anticancer molecules. The protocols and data presented herein are derived from studies on these analogous compounds and provide a robust framework for researchers, scientists, and drug development professionals to design and synthesize novel anticancer agents based on the indole-2-carboxylate framework. These derivatives often exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as protein kinases (EGFR, HER2, VEGFR-2, and CDK2), and by inducing apoptosis and cell cycle arrest.

Data Presentation

The following tables summarize the in vitro anticancer activity of various indole-2-carboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives (6a-6z) and Related Compounds [1]

CompoundModificationMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)WI-38 (Normal) IC50 (µM)
6a Unsubstituted benzylidene37.25 ± 1.241.52 ± 1.565.37 ± 2.155.18 ± 1.818.21 ± 0.9
6i 4-(Dimethylamino)benzylidene6.10 ± 0.4----
6v 4-(Dimethylamino)benzylidene (5-methoxy-indole)6.49 ± 0.3----
Doxorubicin Reference Drug4.17 ± 0.25.57 ± 0.34.89 ± 0.25.12 ± 0.3-
Dasatinib Reference Drug46.83 ± 1.551.24 ± 1.860.84 ± 2.258.71 ± 2.0-

Table 2: Kinase Inhibitory Activity of Selected Thiazolyl-indole-2-carboxamide Derivatives [2]

CompoundEGFR IC50 (µM)HER2 IC50 (µM)VEGFR-2 IC50 (µM)CDK2 IC50 (µM)
6i 0.0630.0540.1190.448
6v 0.0810.0650.4290.506
Dasatinib ----

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of indole-2-carboxamide derivatives as potential anticancer agents.

Protocol 1: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives (6a-6z)[1][2]

This protocol describes a three-step synthesis to generate a library of indole-based anticancer compounds.

Step 1: Synthesis of Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a)

  • To a stirred solution of 1H-indole-2-carboxylic acid (1.0 eq) and ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq) in dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (1.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford compound 3a .

Step 2: Synthesis of N-(4-(2-hydrazineyl-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (4a)

  • To a solution of ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a ) (1.0 eq) in ethanol, add hydrazine monohydrate (10.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to obtain pure hydrazide 4a .

Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z)

  • To a solution of hydrazide 4a (1.0 eq) in absolute ethanol, add the appropriate substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the final compounds 6a-6z .

Protocol 2: In vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol details the procedure for evaluating the anticancer activity of the synthesized compounds.

  • Seed human cancer cells (e.g., MCF-7, A549, HCT-116, HepG2) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Protocol 3: Kinase Inhibition Assay[2]

This protocol is for assessing the inhibitory activity of the compounds against specific protein kinases.

  • Perform kinase assays using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The assay measures the amount of ADP produced during the kinase reaction.

  • Prepare a reaction mixture containing the specific kinase (e.g., EGFR, HER2, VEGFR-2, CDK2), its substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a proposed signaling pathway targeted by the synthesized indole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1H-Indole-2-carboxylic Acid reagent1 Ethyl 2-(2-aminothiazol-4-yl)acetate EDC, DMAP intermediate1 Ethyl 2-(2-(1H-indole-2-carboxamido) thiazol-4-yl)acetate (3a) start->intermediate1 reagent1->intermediate1 Amide Coupling reagent2 Hydrazine Monohydrate intermediate2 N-(4-(2-hydrazineyl-2-oxoethyl)thiazol-2-yl) -1H-indole-2-carboxamide (4a) intermediate1->intermediate2 reagent2->intermediate2 Hydrazinolysis reagent3 Substituted Aldehydes final_product Final Compounds (6a-6z) intermediate2->final_product reagent3->final_product Condensation cytotoxicity MTT Assay (Cancer Cell Lines) final_product->cytotoxicity kinase_assay Kinase Inhibition Assay (EGFR, HER2, VEGFR-2, CDK2) final_product->kinase_assay data_analysis IC50 Determination cytotoxicity->data_analysis kinase_assay->data_analysis

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation CDK2 CDK2/Cyclin E CellCycle G2/M Arrest CDK2->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Suppression Indole_Derivative Indole-2-carboxamide Derivative (e.g., 6i, 6v) Indole_Derivative->RTK Inhibition Indole_Derivative->CDK2 Inhibition Indole_Derivative->Apoptosis Induction Indole_Derivative->CellCycle Induction

Caption: Proposed mechanism of action for indole derivatives.

References

Application Notes and Protocols: Ethyl 3-amino-1H-indole-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-1H-indole-2-carboxylate as a valuable fragment in fragment-based drug discovery (FBDD). The document outlines its synthesis, potential applications, and detailed protocols for its screening and characterization.

1. Introduction to this compound as a Fragment

This compound is a versatile heterocyclic compound that embodies key features of an ideal fragment for FBDD. Its indole scaffold is a "privileged" structure, frequently found in biologically active molecules and approved drugs. The presence of a primary amino group at the 3-position and an ethyl ester at the 2-position provides opportunities for diverse interactions with biological targets and for subsequent chemical elaboration to develop more potent and selective lead compounds. The 3-amino group can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events.

Physicochemical Properties of this compound:

PropertyValue"Rule of Three" Compliance
Molecular Weight204.23 g/mol Yes (≤ 300)
LogP~1.8-2.2 (Predicted)Yes (≤ 3)
Hydrogen Bond Donors2 (amine and indole N-H)Yes (≤ 3)
Hydrogen Bond Acceptors3 (carbonyl oxygen and ester oxygen)Yes (≤ 3)
Rotatable Bonds3Yes (≤ 3)

The compliance of this compound with the "Rule of Three" underscores its suitability as a starting point for FBDD campaigns.

2. Synthesis

A robust methodology for the synthesis of 3-amino-1H-indole-2-carboxylates has been developed. The process involves the protection of 2-aminobenzonitriles as benzyl carbamates, followed by conversion to the corresponding glycinate esters. An intramolecular addition of the glycinate α-carbon to the cyano group, promoted by sodium hydride, leads to the formation of the indole core. Finally, deprotection under neutral conditions via Pd-C mediated hydrogenolysis yields the desired this compound. This synthetic route demonstrates good functional group tolerance, allowing for the creation of a library of substituted analogs for structure-activity relationship (SAR) studies.

3. Applications in Fragment-Based Drug Discovery

The indole nucleus is a common feature in inhibitors of various enzyme families, including kinases, proteases, and phosphodiesterases. The 3-amino-alkylated indole scaffold has been identified in compounds exhibiting anti-inflammatory properties through the modulation of signaling pathways such as NF-κB and ERK1/2.[1] Therefore, this compound is an excellent candidate fragment for screening against targets implicated in inflammation, cancer, and neurodegenerative diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of 3-amino-1H-indole-2-carboxylates.

Materials:

  • Benzyl (2-cyanophenyl)carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Anhydrous solvents (THF, DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of benzyl (2-cyanophenyl)carbamate in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Cyclization: To a solution of the purified N-alkylated product in anhydrous DMF, add sodium hydride at 0 °C. Stir the reaction at this temperature for 2 hours.

  • Work-up and Purification: Carefully quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the cyclized product by silica gel chromatography.

  • Deprotection: Dissolve the purified product in ethanol and add 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite and wash with ethanol. Concentrate the filtrate to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify and characterize the binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Screening:

    • Prepare a series of dilutions of the fragment stock solution in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to determine the binding affinity (KD) by fitting the data to a suitable binding model (e.g., steady-state affinity or kinetics).

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.

Hypothetical SPR Data for a Fragment Hit:

FragmentConcentration RangeKD (µM)Ligand Efficiency (LE)
This compound10 - 1000 µM2500.35

Protocol 3: Fragment Screening using 1H-15N HSQC NMR Spectroscopy

Objective: To detect the binding of this compound to a 15N-labeled target protein by observing chemical shift perturbations.

Materials:

  • 15N-labeled target protein

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

  • This compound stock solution (in d6-DMSO)

  • NMR spectrometer

Procedure:

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein in the absence of the fragment.

  • Titration: Add increasing concentrations of the fragment to the protein sample and acquire a 1H-15N HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment binding.

    • Map the perturbed residues onto the protein structure (if available) to identify the binding site.

    • The magnitude of the CSPs can be used to estimate the dissociation constant (KD).

Visualizations

Experimental Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Fragment This compound Screening Biophysical Screening (SPR, NMR) Fragment->Screening Validation Hit Validation (Orthogonal Assays) Screening->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure Optimization Structure-Guided Optimization Structure->Optimization SAR SAR by Catalog Structure->SAR

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hypothetical Signaling Pathway Modulation by 3-Aminoindole Derivatives

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK1/2 TLR4->ERK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus ERK->Nucleus Inflammation Pro-inflammatory Mediators (e.g., NO) Nucleus->Inflammation Fragment 3-Aminoindole Fragment Fragment->IKK Inhibition Fragment->ERK Inhibition

Caption: Potential inhibition of NF-κB and ERK1/2 signaling pathways.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-amino-1H-indole-2-carboxylate and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the ethyl 3-amino-1H-indole-2-carboxylate scaffold. Given the electron-rich nature and multiple potential reaction sites of this molecule, this guide focuses on the most plausible transformations based on established palladium catalysis principles. We present protocols for the N-arylation of the 3-amino group via Buchwald-Hartwig amination and discuss strategies for C3-functionalization through cross-coupling reactions on a related 3-halo-indole precursor.

Application Note 1: Buchwald-Hartwig N-Arylation of this compound

The primary amino group at the C3 position of this compound is a prime site for C-N bond formation through Buchwald-Hartwig amination.[1] This reaction allows for the synthesis of a diverse library of 3-(arylamino)-1H-indole-2-carboxylates, which are valuable structures in medicinal chemistry.

A typical Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of ligand and base is crucial for achieving high yields and can be substrate-dependent.[3]

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102478
31-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene1001891
42-BromopyridinePd(OAc)₂ (3)Xantphos (6)K₂CO₃DMF1202465
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated indole.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox pd2_am Ar-Pd(II)-NHR'(L₂) pd2_ox->pd2_am Amine Coordination & Deprotonation h_base [H-Base]⁺X⁻ pd2_ox->h_base pd2_am->pd0 product Ar-NHR' pd2_am->product Reductive Elimination react1 Ar-X react1->pd0 Oxidative Addition react2 R'-NH₂ react2->pd2_ox base Base base->pd2_ox Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Indole Halide, Boronic Acid, & Solvent degas Degas Mixture (e.g., Ar bubbling) reactants->degas catalyst Add Pd Catalyst & Base degas->catalyst heat Heat & Stir under Inert Atmosphere catalyst->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-amino-1H-indole-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and practical solutions to enhance reaction outcomes.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the synthesis of 3-aminoindoles due to the electronic properties of the substrates and the stability of intermediates and the final product.[1]

Potential CauseProposed Solution
Side Reactions: The traditional Fischer indole synthesis is often not suitable for preparing 3-aminoindoles. The electron-donating nature of the amino group can promote a competing N-N bond cleavage in the hydrazone intermediate, leading to byproducts instead of the desired indole.Consider alternative synthetic routes that avoid the problematic Fischer indole cyclization for this specific substitution pattern. A successful methodology involves the synthesis from 2-aminobenzonitriles, which has been reported to provide overall yields of 30-50%.[2] Another approach is the reductive cyclization of precursors like ethyl 2-(2-nitrophenyl)-2-cyanoacetate.
Instability of the Product: Unprotected 3-aminoindoles are known to be sensitive to air and light, leading to degradation and dimerization, which significantly lowers the isolated yield.[1][2]- Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Use degassed solvents. - Minimize exposure of the reaction mixture and isolated product to light. - Consider in-situ protection of the amino group immediately after formation if the free amine is not required for the subsequent step.
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Inappropriate conditions can lead to decomposition of starting materials, intermediates, or the final product.- Perform small-scale optimization experiments to determine the ideal temperature and reaction time for your specific setup. - For reductive cyclization methods, the choice and amount of reducing agent (e.g., NaBH4 with NiCl2·6H2O) are crucial and should be optimized.[3]
Inefficient Purification: The instability of the product can lead to significant losses during purification. Standard silica gel chromatography may cause decomposition.- Minimize the time the product spends on the silica gel column. - Consider alternative purification techniques such as flash chromatography with a less acidic stationary phase or crystallization. - Ensure solvents used for purification are of high purity and degassed.

Issue 2: Formation of Multiple Products/Byproducts

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Potential CauseProposed Solution
Oxidative Dimerization: The electron-rich 3-aminoindole is susceptible to oxidation, which can lead to the formation of colored dimeric impurities.[2]- As mentioned previously, maintain an inert atmosphere throughout the experiment. - Add antioxidants, such as a small amount of ascorbic acid or BHT, to the reaction or workup if compatible with the chemistry.
Incomplete Reaction or Intermediate Decomposition: If the reaction is not driven to completion, a mixture of starting materials, intermediates, and the final product will be present. Intermediates may also decompose under the reaction conditions.- Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Ensure the purity of starting materials, as impurities can lead to side reactions.
Side Reactions from Reagents: In multi-step syntheses, byproducts from previous steps can interfere with subsequent reactions.- Purify all intermediates thoroughly before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the synthesis of this compound?

A1: The synthesis of 3-aminoindoles is challenging. A reported four-step methodology starting from 2-aminobenzonitriles achieves overall yields in the range of 30% to 50%.[2] Yields for specific steps will vary, and optimization is often necessary to achieve these results consistently. For instance, a palladium-catalyzed coupling reaction to introduce the amino group at the 3-position has been reported with yields of 60-69% for analogous compounds.[4]

Q2: My final product is a dark, oily substance instead of a crystalline solid. What could be the reason?

A2: The formation of a dark oil often indicates the presence of impurities, likely from oxidative degradation or polymerization of the 3-aminoindole product.[1][2] To obtain a crystalline solid, it is crucial to minimize exposure to air and light during the reaction and purification. Also, ensure the complete removal of colored byproducts during the workup and purification steps. Recrystallization from an appropriate solvent system can also help in obtaining a crystalline product.

Q3: Can I use the Fischer indole synthesis to prepare this compound?

A3: While the Fischer indole synthesis is a powerful tool for many indole derivatives, it is generally not recommended for the direct synthesis of 3-aminoindoles. The electron-donating amino group on the precursor can lead to a competing N-N bond cleavage, which often results in failed reactions or very low yields.[1] Alternative synthetic strategies are generally more successful.

Q4: How can I best purify this compound to maximize yield?

A4: Given the instability of the product, purification requires careful handling. Flash column chromatography on silica gel can be used, but it should be performed quickly with degassed solvents.[1] It is advisable to use a solvent system that allows for rapid elution of the product. Neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent can sometimes help to prevent decomposition of acid-sensitive compounds on the column. Alternatively, crystallization is a milder purification method that can be effective if a suitable solvent is found.

Experimental Protocols

Method 1: Synthesis from 2-Aminobenzonitrile (Four-Step Methodology)

This method has been reported to produce 3-amino-1H-indole-2-carboxylates with overall yields of at least 30%, with some examples reaching up to 50%.[2]

Step 1: Protection of 2-Aminobenzonitrile The amino group of 2-aminobenzonitrile is protected, for example, as a benzyl carbamate.

Step 2: Conversion to Glycinate Ester The protected 2-aminobenzonitrile is converted into the corresponding glycinate ester using sodium hydride and an appropriate bromoacetate ester.

Step 3: Intramolecular Cyclization Sodium hydride is used to promote the intramolecular addition of the glycinate α-carbon to the cyano group at low temperatures, forming the indole core with the amino group at the 3-position and the carboxylate at the 2-position.

Step 4: Deprotection The protecting group on the indole nitrogen is removed. For a benzyl carbamate, this can be achieved under neutral conditions using Pd-C mediated hydrogenolysis with molecular hydrogen.[2]

Method 2: Palladium-Catalyzed Amination of 3-Bromo-1H-indole-2-carboxylate

This method provides a route to introduce the amino group at the 3-position in a later stage of the synthesis. Yields of 60-69% have been reported for similar transformations.[4]

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate 3-Bromo-1H-indole-2-carboxylic acid is esterified by reacting it with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid at 80 °C for 2 hours.[4]

Step 2: Palladium-Catalyzed Amination The resulting ethyl 3-bromo-1H-indole-2-carboxylate is then subjected to a palladium-catalyzed cross-coupling reaction with an amine source. For example, reacting it with a primary amine in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl), and a base (e.g., cesium carbonate) in a suitable solvent like 1,4-dioxane at elevated temperatures.[4]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Reaction StepReagents/CatalystsSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Esterification of 3-Bromo-1H-indole-2-carboxylic acidEthanol, H₂SO₄Ethanol802Not specified, but a standard procedure[4]
Pd-catalyzed amination of Ethyl 3-bromo-1H-indole-2-carboxylatePd(OAc)₂, XPhos, Cs₂CO₃1,4-Dioxane110260-69 (for analogous compounds)[4]
Overall yield from 2-aminobenzonitrile (4 steps)MultipleMultipleVariousMultiple30-50[2]

Visualizations

Synthesis_Workflow General Synthetic Workflow for this compound cluster_0 Method 1: From 2-Aminobenzonitrile cluster_1 Method 2: Late-Stage Amination Start_1 2-Aminobenzonitrile Step_1_1 Protection of Amino Group Start_1->Step_1_1 e.g., (Boc)₂O or Cbz-Cl Step_1_2 Conversion to Glycinate Ester Step_1_1->Step_1_2 NaH, BrCH₂COOEt Step_1_3 Intramolecular Cyclization Step_1_2->Step_1_3 NaH Step_1_4 Deprotection Step_1_3->Step_1_4 e.g., H₂/Pd-C for Cbz Product This compound Step_1_4->Product Start_2 3-Bromo-1H-indole-2-carboxylic acid Step_2_1 Esterification Start_2->Step_2_1 EtOH, H₂SO₄ Step_2_2 Pd-catalyzed Amination Step_2_1->Step_2_2 Amine source, Pd catalyst, ligand, base Step_2_2->Product

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in 3-Aminoindole Synthesis Low_Yield Low or No Product Yield Side_Reactions Side Reactions (e.g., N-N cleavage in Fischer Synthesis) Low_Yield->Side_Reactions Instability Product Instability (Oxidation/Dimerization) Low_Yield->Instability Conditions Suboptimal Reaction Conditions Low_Yield->Conditions Purification Inefficient Purification Low_Yield->Purification Solution_Side_Reactions Use Alternative Synthetic Route (e.g., from 2-aminobenzonitrile) Side_Reactions->Solution_Side_Reactions Solution_Instability Inert Atmosphere Light Protection In-situ Protection Instability->Solution_Instability Solution_Conditions Optimize Temperature, Time, and Reagents Conditions->Solution_Conditions Solution_Purification Rapid Purification (Flash Chromatography) Crystallization Purification->Solution_Purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-1H-indole-2-carboxylate. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of the 3-aminoindole core, such as that in this compound, can be broadly approached in two ways: by constructing the indole skeleton from non-indolic starting materials or by functionalizing a pre-existing indole ring.[1] Common strategies for introducing the C3-amino group include the reduction of 3-nitroindoles or 3-azidoindoles.[2] The Reissert indole synthesis is a classical method that can be adapted for such targets, typically involving the reductive cyclization of an o-nitrophenylpyruvate derivative.[3][4][5]

Q2: Why is my this compound product unstable?

A2: Unprotected 3-aminoindoles are known to be inherently unstable.[1][2] Their electron-rich nature makes them highly susceptible to oxidative degradation, which can be accelerated by exposure to air and light.[2] This instability is a primary challenge in their synthesis and storage.

Q3: What are the primary types of side reactions to expect?

A3: The main side reactions are related to the instability of the 3-aminoindole scaffold. These include:

  • Oxidative Dimerization: Formation of dimeric and oligomeric impurities due to oxidation.[2]

  • Decomposition: General degradation of the molecule, often resulting in a complex mixture of unidentifiable products.

  • Ring-Opening: Under certain conditions, particularly basic media, the indole ring can be susceptible to cleavage.

  • Side reactions from starting materials: Depending on the synthetic route, side reactions related to the specific precursors can also occur.

Q4: How should I purify crude this compound?

A4: Purification is typically challenging due to the product's instability. Column chromatography on silica gel is a common method.[2] It is crucial to work quickly and use solvents that are free of peroxides and acids. The use of an inert atmosphere during purification and handling can also minimize degradation.

Q5: What are the best practices for storing the purified product?

A5: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low yield of the desired product with a complex mixture of byproducts. General decomposition of the 3-aminoindole product due to exposure to air or prolonged reaction times.Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).Minimize the reaction time and work-up period.Use degassed solvents to remove dissolved oxygen.
The purified product darkens in color over time. Oxidative degradation upon exposure to air and/or light.Store the purified compound under an inert atmosphere in a sealed vial.Protect the vial from light by wrapping it in aluminum foil or using an amber vial.Store at low temperatures (e.g., in a freezer).
Formation of a significant amount of a high molecular weight impurity. Oxidative dimerization of the 3-aminoindole product.Strictly maintain inert atmosphere conditions throughout the synthesis and purification.Consider using antioxidants during work-up, although this should be tested on a small scale first.
During purification by column chromatography, the product appears to decompose on the column. The silica gel may be too acidic, catalyzing the decomposition of the sensitive 3-aminoindole.Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine), followed by thorough washing with the eluent.Consider using alternative purification methods like preparative thin-layer chromatography (prep-TLC) or crystallization if possible.

Reaction and Side-Product Pathways

A common route to indole-2-carboxylates is the Reissert synthesis. The introduction of the 3-amino group often involves the reduction of a 3-nitro precursor. The primary side reaction of the final product is oxidative dimerization.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reaction A o-Nitrotoluene derivative B Ethyl o-nitrophenylpyruvate A->B Condensation with diethyl oxalate C Ethyl 3-nitro-1H-indole-2-carboxylate B->C Reductive Cyclization D This compound (Target Product) C->D Reduction of nitro group E Oxidative Dimer D->E Oxidation (Air/Light)

Caption: Synthetic pathway and major side reaction.

Troubleshooting Workflow

If you are encountering issues with your synthesis, follow this logical troubleshooting workflow to identify and resolve the problem.

G start Start: Low Yield or Impure Product check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity high_mw High MW impurities present? check_purity->high_mw complex_mix Complex mixture of small molecules? check_purity->complex_mix No high MW impurities high_mw->complex_mix No dimerization Issue: Oxidative Dimerization high_mw->dimerization Yes decomposition Issue: Product Decomposition complex_mix->decomposition Yes solution_inert Solution: - Use inert atmosphere (N2/Ar) - Degas solvents - Protect from light dimerization->solution_inert solution_purification Solution: - Minimize reaction/workup time - Use neutralized silica gel - Work quickly decomposition->solution_purification end End: Improved Synthesis solution_inert->end solution_purification->end

References

Technical Support Center: Purification of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Ethyl 3-amino-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

The primary challenges in purifying this compound revolve around its potential instability under both acidic and basic conditions, its susceptibility to oxidation, and the removal of structurally similar impurities from the synthesis. These factors can lead to low yields, product degradation, and difficulty in achieving high purity.

Q2: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

Degradation on silica gel is a common issue for aminoindoles. The slightly acidic nature of standard silica gel can catalyze decomposition. To mitigate this, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina (basic or neutral). Additionally, minimizing the time the compound spends on the column by using a faster flow rate and an optimized solvent system is crucial.

Q3: What are the best recrystallization solvents for this compound?

Commonly used solvent systems for the recrystallization of indole derivatives include ethanol, ethyl acetate/hexane, and acetone/hexane. The ideal solvent system will depend on the specific impurities present. It is advisable to perform small-scale solvent screening to identify the optimal conditions that provide good crystal formation and effective impurity removal.

Q4: I am observing a persistent colored impurity in my final product. What is it likely to be and how can I remove it?

Colored impurities in indole synthesis are often due to oxidation byproducts. To minimize their formation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If colored impurities are already present, treatment with activated carbon during the recrystallization process can sometimes be effective in adsorbing them.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography - Irreversible adsorption onto the stationary phase. - Decomposition on the column. - Product streaking or broad elution.- Use deactivated silica gel or alumina. - Optimize the eluent system for faster elution. - Consider alternative purification methods like preparative TLC or flash chromatography with a suitable stationary phase.
Product Decomposition During Work-up or Purification - Presence of acid or base. - Exposure to air (oxidation). - Elevated temperatures.- Neutralize the reaction mixture carefully before extraction. - Perform extractions and chromatography under an inert atmosphere. - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
Presence of Starting Materials in the Final Product - Incomplete reaction. - Co-elution with the product during chromatography.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the chromatographic conditions (e.g., gradient elution) to improve separation. - Consider a chemical quench or work-up procedure to remove unreacted starting materials before chromatography.
Oily Product Instead of Crystalline Solid - Presence of residual solvent. - Impurities preventing crystallization.- Ensure all solvent is removed under high vacuum. - Re-purify by column chromatography to remove impurities. - Attempt recrystallization from a different solvent system or try trituration with a non-polar solvent like hexane or pentane to induce solidification.
Broad or Tailing Peaks in HPLC/LC-MS Analysis - Interaction with residual acidic sites on the column. - Poor solubility in the mobile phase.- Use a mobile phase containing a small amount of a basic additive like triethylamine or ammonia. - Ensure the sample is fully dissolved in the injection solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using column chromatography.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • For sensitive compounds, consider using silica gel deactivated with triethylamine (typically 1% v/v in the eluent).

    • Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or LC-MS.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified (or semi-purified) product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation. If no crystals form, try adding a less polar co-solvent (e.g., hexane or water) dropwise until turbidity persists, then heat to redissolve and cool again.

  • Recrystallization Procedure:

    • Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_major_product Is desired product the major component? check_purity->is_major_product column_chromatography Column Chromatography is_major_product->column_chromatography Yes re_evaluate_synthesis Re-evaluate Synthesis / Work-up is_major_product->re_evaluate_synthesis No check_decomposition Check for on-column decomposition column_chromatography->check_decomposition use_deactivated_silica Use Deactivated Silica or Alumina check_decomposition->use_deactivated_silica Yes recrystallization Recrystallization check_decomposition->recrystallization No use_deactivated_silica->column_chromatography check_crystals Crystals form? recrystallization->check_crystals trituration Trituration with non-polar solvent check_crystals->trituration No (Oily Product) pure_product Pure Product check_crystals->pure_product Yes trituration->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

InstabilityRelationship compound This compound acidic_conditions Acidic Conditions (e.g., standard silica gel, strong acid work-up) compound->acidic_conditions exposure to basic_conditions Basic Conditions (e.g., strong base hydrolysis) compound->basic_conditions exposure to decarboxylation Potential Decarboxylation (Loss of CO2Et group) acidic_conditions->decarboxylation can lead to ring_opening Potential Ring Opening basic_conditions->ring_opening can lead to decomposition Decomposition Products decarboxylation->decomposition ring_opening->decomposition

Caption: Instability of this compound under acidic and basic conditions.

preventing transesterification during N-alkylation of indole esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indole esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the common side reaction of transesterification.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why does it occur during the N-alkylation of my indole ester?

A1: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with an alcohol.[1] In the context of N-alkylation of indole esters, if your reaction conditions include an alkoxide base (e.g., sodium methoxide) that is different from the ester's alkoxy group (e.g., an ethyl ester), the alkoxide can act as a nucleophile and attack the ester carbonyl, leading to an exchange of the alkyl group on the ester. This is a common side reaction, especially when using alkoxide bases in their corresponding alcohol as a solvent. For instance, using sodium methoxide in methanol to alkylate ethyl indol-2-carboxylate has been shown to result in transesterification to the methyl ester.[2][3]

Q2: I am observing a significant amount of a transesterified byproduct. What are the key factors influencing this side reaction?

A2: The primary factors that promote transesterification during N-alkylation of indole esters are:

  • Choice of Base and Solvent: Using an alkoxide base in its corresponding alcohol as a solvent is a major contributor. The presence of a high concentration of a nucleophilic alkoxide that differs from the ester's alkoxy group drives the transesterification equilibrium.

  • Temperature: Higher reaction temperatures can increase the rate of both N-alkylation and transesterification. However, the effect on each reaction can differ, and optimization is often required.

  • Base Strength: While a strong base is needed to deprotonate the indole nitrogen, very strong and highly nucleophilic bases can favor the attack on the ester carbonyl.

Q3: How can I prevent or minimize transesterification?

A3: Several strategies can be employed to prevent transesterification:

  • Use a Non-Nucleophilic Base: Employing a strong, non-nucleophilic base is the most effective approach. Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are excellent choices as they deprotonate the indole nitrogen without attacking the ester group.[4][5]

  • Match the Alkoxide Base to the Ester: If an alkoxide base must be used, ensure that the alkyl group of the alkoxide and the solvent matches the alkyl group of your ester (e.g., use sodium ethoxide in ethanol for an ethyl ester). Note that this may still lead to lower yields of the desired N-alkylated product.[2][3]

  • Alternative Alkylation Methods: Consider using methods that do not require strong basic conditions, such as the Mitsunobu reaction or phase-transfer catalysis.

  • Protect the Ester Group: In some cases, the ester can be converted to a functional group that is less susceptible to nucleophilic attack, and then reverted to the ester after N-alkylation. However, this adds extra steps to the synthesis.

Troubleshooting Guide

Problem: My N-alkylation of an indole ester is yielding a mixture of the desired product and a transesterified byproduct.

Below is a step-by-step guide to troubleshoot this issue.

Logical Diagram: Competing Reaction Pathways

G N-Alkylation vs. Transesterification of Indole Esters cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products IndoleEster Indole Ester (R-COOR') IndoleAnion Indole Anion IndoleEster->IndoleAnion Deprotonation by Base Transesterification Transesterification IndoleEster->Transesterification Nucleophilic attack by Base (NaOR''') AlkylatingAgent Alkylating Agent (R''-X) NAlkylatedProduct Desired Product: N-Alkylated Indole Ester (R''-Indole-COOR') AlkylatingAgent->NAlkylatedProduct Base Base (e.g., NaOR''') Base->Transesterification IndoleAnion->NAlkylatedProduct Alkylation TransesterifiedProduct Side Product: Transesterified Indole Ester (R-COOR''') Transesterification->TransesterifiedProduct

Caption: Competing pathways in the N-alkylation of indole esters.

Recommended Solutions and Experimental Protocols

Solution 1: Use of a Non-Nucleophilic Base (e.g., Sodium Hydride or Potassium Carbonate)

This is the most direct way to avoid transesterification. These bases are strong enough to deprotonate the indole nitrogen but are not nucleophilic enough to attack the ester carbonyl.

Experimental Protocol: N-Alkylation using Sodium Hydride (NaH)

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the indole ester (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the indole ester (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Solution 2: Phase-Transfer Catalysis (PTC)

PTC is a mild and efficient method that often uses weaker inorganic bases like potassium hydroxide or potassium carbonate in a biphasic system, which can suppress transesterification.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask, combine the indole ester (1.0 eq), the alkylating agent (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu4NHSO4) (0.1 eq).

  • Solvent System: Add a biphasic solvent system, for example, a mixture of benzene or toluene and a 50% aqueous solution of sodium hydroxide.[6]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Solution 3: Mitsunobu Reaction

The Mitsunobu reaction is an alternative for N-alkylation that proceeds under neutral conditions, thereby completely avoiding the issue of base-catalyzed transesterification. This method is particularly useful for the alkylation with primary and secondary alcohols.

Experimental Protocol: N-Alkylation via Mitsunobu Reaction

  • Preparation: To a solution of the indole ester (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Workflow Diagram: Troubleshooting Transesterification

G Troubleshooting Transesterification in Indole Ester N-Alkylation Start Start: Transesterification Observed Q1 Are you using an alkoxide base (e.g., NaOMe)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the alkoxide base/solvent different from the ester? A1_Yes->Q2 Sol3 Consider alternative methods: - Phase-Transfer Catalysis (PTC) - Mitsunobu Reaction A1_No->Sol3 Sol1 Switch to a non-nucleophilic base: - Sodium Hydride (NaH) - Potassium Carbonate (K2CO3) End Problem Solved: Pure N-Alkylated Product Sol1->End A2_Yes Yes Q2->A2_Yes Sol2 Match the alkoxide base and solvent to the ester group. (e.g., NaOEt/EtOH for ethyl ester) A2_Yes->Sol2 Sol2->End Sol3->End

Caption: A workflow for troubleshooting transesterification.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the N-alkylation of various indole esters, highlighting conditions that favor the desired product over transesterification.

Indole SubstrateAlkylating AgentBaseSolventTemp. (°C)Yield of N-Alkylated Product (%)Transesterification ObservedReference
Ethyl indol-2-carboxylateAllyl bromideaq. KOHAcetoneRefluxExcellentNo[2]
Ethyl indol-2-carboxylateBenzyl bromideaq. KOHAcetoneRefluxExcellentNo[2]
Ethyl indol-2-carboxylateAlkyl halideNaOMeMethanolN/AN/AYes[2][3]
Ethyl indol-2-carboxylateAllyl/Benzyl bromideNaOEtEthanolRefluxLow to ModerateNo[2][3]
Methyl indole-3-carboxylateTosylated glycerol carbonateNaHDMFN/A48No[5]
Indole-2-carboxylic acidDimethyl carbonateDABCODMF90-95N/A (N-methylation and esterification)N/A[7]
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateAlkyl halideK2CO3DMF50GoodNo[8]
Methyl indole-2-carboxylateRacemic (E)-1,3-diphenylallyl acetateCs2CO3Dichloromethane4099No[9]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and exercise appropriate laboratory safety precautions. Reaction conditions may require optimization based on the specific substrates and reagents used.

References

Technical Support Center: Optimizing Functionalization of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-1H-indole-2-carboxylate. Here, you will find detailed information to help you optimize your reaction conditions and overcome common challenges during the functionalization of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the this compound scaffold?

The primary sites for functionalization are the nitrogen of the indole ring (N-1 position) and the 3-amino group. The relative reactivity of these sites can be influenced by the reaction conditions.

Q2: How can I selectively functionalize the 3-amino group over the indole nitrogen?

Selective functionalization of the 3-amino group can typically be achieved under conditions that do not require strong bases, which would deprotonate the indole nitrogen. For instance, acylation using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine will preferentially react with the more nucleophilic 3-amino group.

Q3: What are the key challenges when working with this molecule?

Common challenges include:

  • Regioselectivity: Controlling the reaction at either the indole nitrogen or the 3-amino group.

  • Side Reactions: Such as C-alkylation at the indole ring or di-substitution.

  • Purification: Separating the desired product from starting materials, isomers, and byproducts can be challenging.

  • Stability: The 3-aminoindole moiety can be sensitive to strong acidic or basic conditions and may be prone to oxidation.

Troubleshooting Guides

N-Alkylation of the Indole Ring

Problem: Low yield of the desired N-alkylated product.

Possible CauseSuggested Solution
Incomplete deprotonation of the indole nitrogen. Use a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the reaction is carried out under inert atmosphere (Nitrogen or Argon).
Low reactivity of the alkylating agent. Switch to a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of potassium iodide (KI) can also enhance the reaction rate.
Steric hindrance. If using a bulky alkylating agent, consider increasing the reaction temperature or using a less sterically hindered base.
Side reaction with the solvent. Some solvents, like DMF, can react with strong bases at elevated temperatures. If this is suspected, consider using an alternative solvent such as THF or DMSO.

Problem: Formation of C-alkylation byproducts.

Possible CauseSuggested Solution
Insufficient deprotonation of the indole nitrogen. Ensure complete deprotonation of the indole nitrogen by using a sufficient excess of a strong base (e.g., 1.1-1.2 equivalents of NaH). Incomplete deprotonation can leave the C3 position of the indole ring susceptible to electrophilic attack.
Reaction conditions favoring C-alkylation. N-alkylation is generally favored in polar aprotic solvents. Avoid conditions known to promote C-alkylation.
N-Arylation of the Indole Ring

Problem: Low conversion to the N-arylated product.

Possible CauseSuggested Solution
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium or copper catalyst. Use high-purity reagents and solvents.
Inappropriate ligand. The choice of ligand is crucial for successful N-arylation. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective. For copper-catalyzed reactions, diamine ligands can be beneficial.[1] Screen different ligands to find the optimal one for your specific substrates.
Poor choice of base. The base plays a critical role in the catalytic cycle. Common bases for palladium-catalyzed N-arylation include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). For copper-catalyzed reactions, potassium phosphate (K₃PO₄) is often used.[1]

Problem: Formation of C-arylation byproducts.

Possible CauseSuggested Solution
Reaction conditions favoring C-arylation. While less common than in alkylation, C-arylation can occur. Optimizing the catalyst, ligand, and base system is key to promoting N-selectivity.
Acylation of the 3-Amino Group

Problem: Low yield of the acylated product.

Possible CauseSuggested Solution
Low reactivity of the acylating agent. Use a more reactive acylating agent, such as an acid chloride instead of an anhydride or a carboxylic acid.
Deactivation of the amino group. The presence of an acid scavenger (base) is important to neutralize the acid generated during the reaction, which can protonate and deactivate the starting amine. Use a non-nucleophilic base like pyridine or triethylamine.
Steric hindrance. For bulky acylating agents or hindered amines, increasing the reaction temperature or using a coupling agent (for carboxylic acids) like HATU or HOBt may be necessary.

Problem: Acylation at the indole nitrogen.

Possible CauseSuggested Solution
Use of a strong base. Avoid strong bases that can deprotonate the indole nitrogen. Mild, non-nucleophilic bases are preferred for selective acylation of the 3-amino group.
Sulfonylation of the 3-Amino Group

Problem: Incomplete reaction or low yield.

Possible CauseSuggested Solution
Low reactivity of the sulfonyl chloride. Ensure the sulfonyl chloride is fresh and has not been hydrolyzed. The reaction may require elevated temperatures to proceed to completion.
Inappropriate solvent or base. Pyridine is a common solvent and base for sulfonylation reactions. Other options include triethylamine in a solvent like dichloromethane (DCM) or acetonitrile.

Problem: Di-sulfonylation or side reactions.

Possible CauseSuggested Solution
Excess sulfonyl chloride. Use a controlled amount of the sulfonylating agent (typically 1.0-1.2 equivalents).
Reaction temperature is too high. Running the reaction at a lower temperature may help to minimize the formation of byproducts.

Data Presentation

Table 1: N-Alkylation of Ethyl Indole-2-carboxylate Derivatives - Comparison of Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl bromideaq. KOHAcetone202Excellent[2][3]
Benzyl bromideaq. KOHAcetone202Excellent[2][3]
Amyl bromideaq. KOHAcetone208-[3]
Allyl bromideNaOEtEthanolReflux2Low to moderate[2][3]
Benzyl bromideNaOEtEthanolReflux2Low to moderate[2][3]
Amyl bromideNaOEtEthanolReflux2High (for the acid)[3]

Table 2: C3-Acylation of Ethyl Indole-2-carboxylate - Representative Yields

Carboxylic AcidReagentSolventTemperatureTime (h)Yield (%)Reference
Acetic acidTrifluoroacetic anhydride/Phosphoric acidAcetonitrile--93.2[4]
Propionic acidTrifluoroacetic anhydride/Phosphoric acidAcetonitrile--85.1[4]
Benzoic acidTrifluoroacetic anhydride/Phosphoric acidAcetonitrile--70.3[4]
p-Nitrobenzoic acidTrifluoroacetic anhydride/Phosphoric acidAcetonitrile--21.4[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of the 3-Amino Group
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Add a non-nucleophilic base such as pyridine (if not used as the solvent) or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_functionalization Functionalization cluster_process Downstream Processing start Ethyl 3-amino-1H- indole-2-carboxylate alkylation N-Alkylation start->alkylation Select Reaction arylation N-Arylation start->arylation Select Reaction acylation 3-Amino Acylation start->acylation Select Reaction sulfonylation 3-Amino Sulfonylation start->sulfonylation Select Reaction workup Aqueous Work-up alkylation->workup arylation->workup acylation->workup sulfonylation->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the functionalization of this compound.

troubleshooting_n_alkylation cluster_causes Potential Causes cluster_solutions Solutions start N-Alkylation Reaction issue Low Yield or Side Products? start->issue incomplete_deprotonation Incomplete Deprotonation issue->incomplete_deprotonation Yes low_reactivity Low Reagent Reactivity issue->low_reactivity Yes c_alkylation C-Alkylation issue->c_alkylation Yes side_reactions Other Side Reactions issue->side_reactions Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base anhydrous Ensure Anhydrous Conditions incomplete_deprotonation->anhydrous more_reactive_halide Use R-I or add KI low_reactivity->more_reactive_halide c_alkylation->stronger_base optimize_solvent Optimize Solvent (DMF, THF) c_alkylation->optimize_solvent check_temp Adjust Temperature side_reactions->check_temp

Caption: Troubleshooting guide for N-alkylation of indoles.

signaling_pathway_analogy reagents Reactants (Indole, Electrophile, Base/Catalyst) activation Activation Step (e.g., Deprotonation) reagents->activation conditions Reaction Conditions (Solvent, Temperature, Time) conditions->activation coupling Key Bond Formation (C-N, C-C, etc.) activation->coupling product Desired Product coupling->product Main Pathway byproducts Byproducts/ Side Products coupling->byproducts Side Pathway

Caption: Logical relationship of factors influencing a chemical reaction outcome.

References

Ethyl 3-amino-1H-indole-2-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Ethyl 3-amino-1H-indole-2-carboxylate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a dark place, sealed in a dry environment at 2-8°C[1]. This compound is sensitive to light, moisture, and elevated temperatures.

Q2: What are the known stability issues with this compound?

While specific degradation pathways for this compound are not extensively documented, the indole nucleus, particularly with an amino substituent, can be susceptible to oxidation and rearrangement. A similar compound, ethyl 2-amino-1H-indole-3-carboxylate, has been shown to be unstable under both acidic and basic conditions, leading to ring-opened products or rearrangement rather than simple hydrolysis of the ester[2][3]. It is reasonable to anticipate similar sensitivities for the 3-amino isomer.

Q3: What are the potential degradation products?

Based on the general reactivity of aminoindoles, potential degradation can occur through oxidation of the aminopyrrole ring, hydrolysis of the ester group, or more complex rearrangements. Exposure to air and light can lead to the formation of colored impurities due to oxidation. Under harsh pH conditions, ring-opening of the indole structure is a possibility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of solid compound (e.g., yellowing, browning) Oxidation due to improper storage (exposure to air/light).- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials or storing in a dark location.- Ensure the container is tightly sealed to prevent moisture ingress.
Inconsistent experimental results Degradation of the compound in solution.- Prepare solutions fresh before use.- Use degassed solvents to minimize oxidation.- Buffer solutions to a neutral pH if compatible with the experimental protocol.- Analyze the purity of the stock solution by HPLC or LC-MS before each experiment.
Formation of unexpected byproducts in reactions Instability of the indole ring under reaction conditions.- For reactions involving strong acids or bases, consider protecting the indole nitrogen.- Perform reactions at the lowest possible temperature.- Use milder reagents where possible.- Monitor the reaction closely by TLC or LC-MS to minimize exposure to harsh conditions.
Low yield in ester hydrolysis to the corresponding carboxylic acid Ring opening or rearrangement under hydrolytic conditions.- Attempt enzymatic hydrolysis as a milder alternative.- Use milder basic conditions (e.g., LiOH in THF/water at low temperature) and carefully monitor the reaction.- Be aware that standard saponification conditions may not be suitable for this substrate[2][3].

Stability Data Summary

Condition Recommendation Rationale
Temperature 2-8°C[1]To minimize thermal degradation.
Light Keep in a dark place[1]To prevent photo-degradation.
Atmosphere Sealed in dry conditions[1]To prevent hydrolysis and oxidation.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 90% A and 10% B.

      • Ramp to 10% A and 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The purity of the sample can be determined by the peak area percentage.

    • The appearance of new peaks over time in stability studies indicates degradation.

Visualizations

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of similar indole compounds.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A Ethyl 3-amino-1H- indole-2-carboxylate B Oxidized Products (e.g., iminoindoles, dimers) A->B Oxidation (Air, Light) C Hydrolyzed Product (3-amino-1H-indole-2-carboxylic acid) A->C Hydrolysis (Acid/Base, Moisture) D Ring-Opened Products C->D Further Degradation (Harsh Conditions)

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results start Prepare stock solution of This compound stress Aliquot and expose to stress conditions (Heat, Light, Acid, Base, Oxidation) start->stress timepoint Sample at various time points (t=0, t=x, t=y) stress->timepoint hplc Analyze by HPLC-UV timepoint->hplc lcms Characterize degradants by LC-MS hplc->lcms data Quantify remaining parent compound and degradants hplc->data pathway Propose degradation pathway lcms->pathway data->pathway

Caption: Workflow for conducting stability studies on chemical compounds.

References

troubleshooting low yields in indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of indole-2-carboxylates.

Troubleshooting Guide

Low yields in indole synthesis can arise from various factors including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] This section addresses specific issues and offers potential solutions.

Problem 1: Low or no yield in Fischer Indole Synthesis.

The Fischer indole synthesis is a widely used method but can be sensitive to several factors.[1]

  • Potential Cause: Inappropriate Acid Catalyst. The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[1]

  • Potential Cause: Substituent Effects. Electron-donating groups on the arylhydrazine or carbonyl compound can destabilize key intermediates, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][2][3] This is a known challenge in synthesizing 3-aminoindoles.[2][3]

  • Potential Cause: Steric Hindrance. Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Potential Cause: Impure Starting Materials. Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[1]

  • Solution Workflow:

Problem 2: Low yield in Reissert Indole Synthesis.

The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. [4][5]

  • Potential Cause: Inefficient Reduction. The choice of reducing agent is critical. While ferrous sulfate and ammonia are classic reagents, other options like iron powder in acetic acid, zinc dust, or sodium dithionite have been used. [4]* Potential Cause: Incomplete Condensation. The initial condensation of o-nitrotoluene with diethyl oxalate requires a strong base. Potassium ethoxide in dry ether has been reported to be more effective than sodium ethoxide in ethanol. [4][5]* Potential Cause: Side Reactions during Cyclization. Under certain reduction conditions, a variety of unidentifiable products can form. [4]* Solution: Systematically screen different reducing agents and base/solvent systems for the condensation step. Ensure anhydrous conditions for the condensation reaction.

Problem 3: Low yield in Hemetsberger Indole Synthesis.

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. [6][7]

  • Potential Cause: Instability of Starting Material. The α-azido-β-arylacrylate starting material can be unstable. [6]* Potential Cause: Incomplete Knoevenagel Condensation. The initial condensation to form the azido-acrylate may not go to completion. Using a sacrificial electrophile like ethyl trifluoroacetate has been shown to improve yields. [8]* Solution: It has been reported that the α-azido-β-arylacrylates can be used in the subsequent thermolysis without prior purification, which may mitigate stability issues. [8]Optimizing the Knoevenagel condensation is key.

Problem 4: Issues with Palladium-Catalyzed Synthesis.

Modern methods often employ palladium catalysis for C-H activation/amination to form the indole ring. [9][10]

  • Potential Cause: Catalyst Deactivation. The palladium catalyst can be deactivated. Slow addition of reagents can sometimes prevent this. [11]* Potential Cause: Suboptimal Ligand or Base. The choice of ligand and base (e.g., CsOAc) is crucial for reaction efficiency. [12]* Potential Cause: Incorrect Catalyst Loading. Both too low and too high catalyst loading can negatively impact the yield. [9]For example, in one study, lowering the palladium catalyst loading from 10 mol% to 7 mol% was tolerated, but the yield began to drop at 5 mol%. [9]* Solution: Screen different ligands, bases, and catalyst loadings to find the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing with an electron-rich arylhydrazine. What is happening?

Electron-donating groups can weaken the N-N bond in a key intermediate, promoting a side reaction involving N-N bond cleavage over the desired cyclization. [1][3]This leads to byproducts like aniline derivatives instead of the indole. [2]Consider using a different synthetic route or a Lewis acid catalyst which can sometimes improve yields in these cases. [3] Q2: I am trying to synthesize the parent, unsubstituted indole-2-carboxylate via the Fischer method. Why are the yields poor?

The direct Fischer synthesis of the parent indole using acetaldehyde is often problematic and can fail. [1]A common and more reliable alternative is to use pyruvic acid as the carbonyl compound to form indole-2-carboxylic acid, which can then be esterified. [1] Q3: What are common side products in the Fischer indole synthesis?

Besides N-N bond cleavage leading to anilines, unwanted Friedel-Crafts type reactions can occur with aromatic rings under the acidic conditions. [1] Q4: My purification of the final indole-2-carboxylate product is difficult, leading to yield loss. Any suggestions?

Indole-2-carboxylates can sometimes be challenging to purify by column chromatography. [13]Consider alternative purification methods such as recrystallization. If chromatography is necessary, extensive screening of different solvent systems (eluents) is recommended. [13]Using a different stationary phase, like reverse-phase silica, might also be beneficial. [13] Q5: I need to remove the 2-carboxyl group after my synthesis. What is the best way to do this?

Decarboxylation of indole-2-carboxylic acids can be problematic due to product decomposition under prolonged heating. [14]A common method involves thermolysis in quinoline with a copper chromite catalyst. [14]

Quantitative Data Summary

Synthesis MethodParameterConditionsYield (%)Reference
Pd-Catalyzed C-H Amination Catalyst Loading7 mol % Pd(OAc)₂Good[9]
Catalyst Loading5 mol % Pd(OAc)₂Decreased[9]
TemperatureLowering temp. from 120°C to 100°CFacilitated C-H amination[9]
Fischer Indole Synthesis CatalystPolyphosphoric acid in xylene, 120°C64[15]
CatalystGlacial AcOH, 95°C93 (overall, mixture of isomers)[15]
Hemetsberger Synthesis GeneralThermal decomposition>70 (typically)[6]
Reissert Synthesis Reductive CyclizationVarious (Fe/AcOH, Zn/HCl, etc.)Moderate (often)[4][16]

Key Experimental Protocols

General Protocol for Palladium-Catalyzed Aerobic Amination

This protocol is adapted from a synthesis of 1-acetyl indole-carboxylates. [9][10]

  • To a reaction vessel, add the 2-acetamido-3-aryl-acrylate substrate, palladium(II) acetate (7 mol %), and a suitable solvent (e.g., toluene/AcOH mixture).

  • Pressurize the vessel with oxygen.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-acetyl indole-2-carboxylate.

  • If the unprotected indole is desired, the acetyl group can be removed via a subsequent deacetylation step.

General Protocol for Fischer Indole Synthesis using Pyruvic Acid

  • Dissolve the arylhydrazine in a suitable solvent, such as ethanol or acetic acid.

  • Add pyruvic acid to the solution and stir at room temperature to form the hydrazone intermediate.

  • Add an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the precipitated solid (indole-2-carboxylic acid) by filtration.

  • The crude acid can then be purified by recrystallization.

  • To obtain the ester, the purified indole-2-carboxylic acid can be subjected to standard esterification conditions (e.g., alcohol with an acid catalyst like H₂SO₄ or SOCl₂). [17]

Signaling Pathways and Workflows

Side_Reaction_Pathway A Arylhydrazine + Carbonyl B Hydrazone Intermediate A->B + H⁺ C Ene-hydrazine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Desired Pathway) C->D Heat, H⁺ F N-N Bond Cleavage (Side Reaction) C->F e⁻ donating groups weaken N-N bond E Indole Product D->E Cyclization & Aromatization G Aniline + Other Byproducts F->G

Caption: Competing pathways in the Fischer indole synthesis.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 3-amino-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, which typically proceeds via a Japp-Klingemann reaction followed by a Fischer indole synthesis.

Problem Potential Cause(s) Troubleshooting/Solutions
Low Yield in Japp-Klingemann Reaction - Incomplete diazotization of the aniline precursor.- Instability of the diazonium salt.[1][2]- Incorrect pH for the coupling reaction.- Ensure complete dissolution of the aniline in acid before adding sodium nitrite.- Maintain strict temperature control (0-5 °C) during diazotization and coupling.[1][2]- Use a stoichiometric amount of sodium nitrite to avoid side reactions.[1]- Adjust the pH of the β-keto-ester solution to be weakly acidic to neutral to facilitate the coupling.
Low Yield or Failure of Fischer Indole Synthesis - Inappropriate acid catalyst or concentration.[3]- High reaction temperature leading to degradation.- N-N bond cleavage in the hydrazone intermediate, a known issue for 3-aminoindoles.[3][4]- Steric hindrance.[3]- Screen different Brønsted (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst.[5][6]- Implement precise temperature control with a jacketed reactor to avoid overheating.- Consider a two-phase reaction system or the use of an ionic liquid to moderate the reaction.- For electron-rich hydrazones, milder conditions are often necessary to prevent N-N bond cleavage.[3][4]
Significant Tar/Polymer Formation in Fischer Indole Synthesis - Excessively harsh acidic conditions.- Localized overheating ("hot spots") in the reactor.- Use a milder acid catalyst or a lower concentration.- Ensure efficient stirring and heat transfer to maintain a uniform temperature profile.- A continuous flow setup can minimize residence time at high temperatures and reduce tar formation.
Formation of Impurities - Oxidation of the final product (3-aminoindoles are sensitive to air and light).- Incomplete cyclization during Fischer indole synthesis.- Side reactions from residual nitrous acid in the Japp-Klingemann step.[1]- Isomeric impurities from the Fischer indole synthesis.- Work under an inert atmosphere (e.g., nitrogen or argon) during work-up and purification.- Ensure complete conversion by monitoring the reaction (e.g., by HPLC or TLC).- Test for and neutralize any excess nitrous acid before the coupling step using urea or sulfamic acid.[1]- Optimize the purification method (e.g., column chromatography with a suitable solvent system or recrystallization).
Difficulties in Product Isolation and Purification - The product may be an oil or difficult to crystallize.- Co-elution of impurities during column chromatography.- For oily products, consider converting to a salt (e.g., hydrochloride) to induce crystallization.- Screen various solvent systems for recrystallization to find optimal conditions for purity and yield.- For chromatography, explore different stationary phases (e.g., reverse-phase silica) or solvent gradients.
Safety Concerns (Diazonium Salts) - Thermal instability and potential for explosive decomposition of isolated diazonium salts.[1][2][7]- Never isolate the diazonium salt. Prepare and use it in situ in a cold solution (0-5 °C).[1][2]- Use a blast shield and other appropriate personal protective equipment.- Ensure proper venting to handle any gas evolution.[1]- Quench any unreacted diazonium salt with a suitable reagent (e.g., sodium hypophosphite) before work-up.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent method involves a two-step process: the Japp-Klingemann reaction to form a hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring.[8]

Q2: My Fischer indole synthesis is not working for the 3-amino substituted product. Why might this be?

A2: The synthesis of 3-aminoindoles via the Fischer method is a known challenge.[3][4] The electron-donating nature of the group that leads to the 3-amino substituent can stabilize an intermediate in a way that favors N-N bond cleavage over the desired cyclization.[3][4] Milder acidic conditions and careful temperature control are crucial.

Q3: What are the critical safety precautions to take when running the Japp-Klingemann reaction at a large scale?

A3: The primary hazard is the diazonium salt intermediate, which can be explosive if isolated or allowed to warm up.[1][2][7] Key precautions include:

  • Strictly maintaining the reaction temperature between 0 and 5 °C.[1][2]

  • Preparing and using the diazonium salt in situ without isolation.[1]

  • Using appropriate personal protective equipment, including a blast shield.

  • Ensuring the reaction is well-vented.[1]

  • Having a plan to quench any unreacted diazonium salt.[7]

Q4: How can I minimize the formation of colored impurities in my final product?

A4: 3-Aminoindoles can be sensitive to air and light, leading to oxidative degradation and the formation of colored impurities. It is advisable to perform the work-up and purification steps under an inert atmosphere (nitrogen or argon) and to protect the product from light.

Q5: What are the best practices for purifying this compound at scale?

A5: At a larger scale, recrystallization is often preferred over chromatography for economic and practical reasons. A thorough screening of solvents is recommended to identify a system that provides good yield and high purity. If chromatography is necessary, careful selection of the stationary and mobile phases is critical to ensure good separation from any byproducts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Japp-Klingemann and Fischer Indole Synthesis

Part A: Japp-Klingemann Reaction to form Hydrazone Intermediate

  • Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve the starting aniline (1.0 eq) in a suitable acidic solution (e.g., 3M HCl). Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature.

  • Coupling: In a separate reactor, dissolve ethyl 2-amino-3-oxobutanoate (1.0 eq) and a suitable buffer (e.g., sodium acetate, 3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution from step 1 to the solution from step 2, maintaining the temperature below 5 °C. Stir vigorously for 2-4 hours at 0-5 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. The hydrazone product may precipitate. If so, collect by filtration and wash with cold water. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Fischer Indole Synthesis

  • Cyclization: In a jacketed reactor, dissolve the crude hydrazone from Part A in a suitable solvent (e.g., ethanol, acetic acid, or toluene). Add the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or zinc chloride) portion-wise, controlling any exotherm.

  • Heating: Heat the mixture to the optimized temperature (typically between 80-120 °C) and monitor the reaction for completion by HPLC or TLC.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Visualizations

experimental_workflow cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis start_jk Aniline Precursor diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_jk->diazotization diazonium Diazonium Salt (in situ) diazotization->diazonium coupling Coupling (Buffer, 0-5°C) diazonium->coupling beta_keto_ester Ethyl 2-amino-3-oxobutanoate beta_keto_ester->coupling hydrazone Hydrazone Intermediate coupling->hydrazone cyclization Cyclization (Acid Catalyst, Heat) hydrazone->cyclization Transfer workup_fi Work-up & Neutralization cyclization->workup_fi purification Purification (Recrystallization/ Chromatography) workup_fi->purification final_product Ethyl 3-amino-1H- indole-2-carboxylate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_jk Japp-Klingemann Stage cluster_fi Fischer Indole Stage cluster_purification Purification Stage start Low Yield or Reaction Failure check_diazotization Check Diazotization Conditions (Temp, Stoichiometry) start->check_diazotization check_catalyst Optimize Acid Catalyst & Concentration start->check_catalyst check_coupling_ph Verify Coupling pH check_diazotization->check_coupling_ph check_temperature Ensure Precise Temperature Control check_catalyst->check_temperature check_nn_cleavage Consider Milder Conditions for 3-Aminoindole check_temperature->check_nn_cleavage optimize_cryst Screen Recrystallization Solvents check_nn_cleavage->optimize_cryst If product is formed but impure optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) optimize_cryst->optimize_chrom

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Production of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-amino-1H-indole-2-carboxylate, with a focus on identifying and managing common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A widely used method involves a two-step process starting with a Japp-Klingemann reaction to synthesize a hydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[1][2] This intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, via the Fischer indole synthesis to yield the final indole structure.[1][3][4]

Q2: What are the most common impurities I should expect during this synthesis?

A2: The primary impurities often include unreacted starting materials, residual hydrazone intermediate from incomplete cyclization, and oxidation or dimerization products.[5] The 3-amino group is particularly susceptible to air oxidation, which can lead to colored impurities.[5]

Q3: My final product is pink/brown/dark purple. What is the cause and how can I prevent it?

A3: The development of color is a strong indicator of product degradation, specifically the oxidation and subsequent dimerization of the electron-rich 3-aminoindole.[5] This is a common issue as these compounds can be sensitive to air and light.[5] To prevent this, it is crucial to perform the reaction workup, purification, and storage under an inert atmosphere (e.g., Nitrogen or Argon) and to protect the material from light.

Q4: What are the best practices for storing the purified this compound?

A4: Due to its sensitivity to oxidation, the purified product should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). It is also recommended to store it at low temperatures (e.g., in a refrigerator or freezer) and protected from direct light to minimize degradation over time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification process.

Problem: Low or No Product Yield

  • Symptoms: After the final reaction step and workup, the isolated mass of the product is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

    • Inefficient Diazonium Salt Formation: The diazonium salt precursor may be unstable. Ensure it is prepared at low temperatures (0-5 °C) and used immediately.

    • Incomplete Japp-Klingemann Reaction: The coupling reaction may be incomplete. Monitor the reaction by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting β-keto-ester.

    • Failed Fischer Indole Cyclization: The cyclization step is critical and requires a sufficiently strong acid and adequate temperature. If residual hydrazone is detected, consider increasing the reaction temperature or using a stronger acid catalyst like polyphosphoric acid.[3]

    • Product Loss During Workup: The product may be lost during aqueous extraction if the pH is not optimal. Ensure the aqueous layer is neutralized or slightly basic before extracting with an organic solvent like ethyl acetate.

Problem: Product Appears Impure by TLC or NMR Analysis

  • Symptoms: Multiple spots are visible on the TLC plate after the reaction, or the ¹H NMR spectrum shows unexpected peaks.

  • Possible Causes & Solutions:

    • Residual Hydrazone Intermediate: A common impurity is the uncyclized hydrazone. This indicates the Fischer indole synthesis is incomplete. Solution: Re-subject the crude material to the acidic cyclization conditions or increase the reaction time/temperature.

    • Oxidative Degradation: The presence of multiple colored spots on the TLC plate often points to oxidation. Solution: Use degassed solvents and perform the workup and purification steps under an inert atmosphere. Column chromatography may be required to separate these impurities.

    • Unreacted Starting Materials: If starting materials are observed, this points to an incomplete reaction. Solution: Re-evaluate reaction stoichiometry and conditions. Purification via column chromatography can remove these precursors.

Problem: The Final Product Has a Low or Broad Melting Point

  • Symptoms: The measured melting point of the purified solid is significantly lower than the literature value or melts over a wide range (>2 °C) range.

  • Possible Causes & Solutions:

    • Presence of Solvent: Residual solvent from purification can depress the melting point. Solution: Dry the product thoroughly under high vacuum for an extended period.

    • Crystalline Impurities: The product may contain impurities that co-crystallized. Solution: Perform recrystallization using a different solvent system. A solvent pair like ethyl acetate/hexane or ethanol/water is often effective.[3][6] Repeat the process until a sharp, consistent melting point is achieved.

Data Presentation

Table 1: Common Impurities and Analytical Identification

Impurity NameSourceIdentification MethodKey Signal/Observation
Phenylhydrazone IntermediateIncomplete Fischer indole cyclization¹H NMR, HPLCPresence of hydrazone N-H protons in NMR; distinct peak in HPLC with shorter retention time than the product.
Oxidized DimerAir oxidation of the 3-amino group[5]TLC, MS, UV-VisHighly colored (often purple/deep red); mass spectrometry will show a peak at ~2x the product's molecular weight.
Unreacted β-keto-esterIncomplete Japp-Klingemann reaction¹H NMRCharacteristic signals for the ester and keto functional groups of the starting material.
Aniline DerivativesCarryover from diazonium salt synthesisHPLC, GC-MSA separate peak in the chromatogram corresponding to the starting aniline derivative.

Table 2: Comparison of Purification Methods

MethodTarget ImpuritiesTypical RecoveryAdvantagesDisadvantages
Recrystallization (Ethanol/Water)Polar impurities, residual salts70-90%Simple, scalable, effective for crystalline products.May not remove structurally similar impurities; potential for product loss.
Recrystallization (Ethyl Acetate/Hexane)Non-polar impurities, starting materials65-85%Good for removing less polar side-products.Requires careful solvent ratio optimization.
Silica Gel Chromatography All major impurities50-80%High resolving power, can separate complex mixtures.More time-consuming, requires significant solvent, potential for product degradation on silica.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the final product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (Acetonitrile/Water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water). The desired product should be soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature. For maximum recovery, cool further in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

start β-Keto-ester + Aryl Diazonium Salt process Japp-Klingemann Reaction start->process intermediate Hydrazone Intermediate process->intermediate process2 Fischer Indole Synthesis (H+) intermediate->process2 impurity1 Residual Hydrazone intermediate->impurity1 Incomplete Cyclization product Crude Ethyl 3-amino-1H-indole-2-carboxylate process2->product impurity2 Oxidized/Dimerized Product product->impurity2 Air/Light Exposure purify Purification (Recrystallization/ Chromatography) product->purify impurity1->purify impurity2->purify final_product Pure Product purify->final_product

Caption: Synthesis pathway and points of impurity formation.

G start Purity Issue Detected (TLC, NMR, HPLC) low_yield Low Yield start->low_yield extra_peaks Extra Peaks in NMR/HPLC start->extra_peaks color_dev Product is Colored (Pink/Brown) start->color_dev cause_yield1 Incomplete Reaction low_yield->cause_yield1 cause_yield2 Loss During Workup low_yield->cause_yield2 cause_peaks1 Residual Hydrazone extra_peaks->cause_peaks1 cause_peaks2 Starting Materials extra_peaks->cause_peaks2 cause_color Oxidation / Dimerization color_dev->cause_color sol_yield1 Optimize Reaction Conditions (Temp, Time) cause_yield1->sol_yield1 sol_yield2 Optimize Extraction pH cause_yield2->sol_yield2 sol_peaks1 Force Cyclization (Stronger Acid, Heat) cause_peaks1->sol_peaks1 sol_peaks2 Purify via Chromatography cause_peaks2->sol_peaks2 sol_color Use Inert Atmosphere & Degassed Solvents cause_color->sol_color

Caption: A troubleshooting workflow for common synthesis issues.

Purification_Logic start Crude Product Obtained check_purity Assess Impurity Profile (TLC/HPLC) start->check_purity decision Are impurities structurally similar to product? check_purity->decision recrystallize Purify via Recrystallization decision->recrystallize No chromatography Purify via Column Chromatography decision->chromatography Yes final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Logic diagram for selecting a purification method.

References

Technical Support Center: Navigating Solubility Challenges with Ethyl 3-amino-1H-indole-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Ethyl 3-amino-1H-indole-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What are the initial steps I should take?

A1: Direct dissolution of this compound and its derivatives in aqueous buffers is often challenging due to their hydrophobic indole core. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble indole compounds.[1] Ethanol can also be a suitable solvent. From this stock, you can make final dilutions into your aqueous experimental medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

A2: It is crucial to keep the final concentration of the co-solvent compatible with your experimental system. For many cell cultures, the final concentration of DMSO should be kept below 0.1% to avoid toxicity.[1] However, the tolerance to DMSO can vary significantly between cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:

  • Vortexing during dilution: Add the stock solution dropwise to the pre-warmed aqueous buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Increase the final volume: A larger final volume will result in a lower final concentration of your compound, which may help it remain in solution.

  • Use of co-solvents: Incorporating a co-solvent like polyethylene glycol 400 (PEG 400) or ethanol in your final aqueous medium can improve solubility.[1]

  • Sonication: After dilution, briefly sonicating the solution in a water bath can help to dissolve any small, undissolved particles.

Q4: Can I heat the solution to improve the solubility of my indole derivative?

A4: Gentle warming can be an effective method to increase the dissolution rate and solubility of your compound. However, it is important to be cautious as excessive heat can lead to the degradation of thermally sensitive indole derivatives. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a minimal amount of time. Always check for any signs of color change, which might indicate degradation.

Q5: Are there any other methods to enhance the solubility of this compound derivatives for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, surfactants to create micellar formulations, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound appears as an insoluble solid in the vial. The compound has low intrinsic solubility in the chosen solvent.Prepare a stock solution in a suitable organic solvent such as DMSO or DMF.
Precipitation occurs upon addition to aqueous media. The compound is "crashing out" of the solution due to a change in solvent polarity.Add the organic stock solution to the aqueous buffer slowly while vortexing. Consider using a surfactant or a co-solvent in the aqueous phase.
Inconsistent results between experiments. The compound may be degrading in solution or precipitating over time.Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Visually inspect for precipitation before use.
A color change is observed in the solution over time. 3-aminoindoles can be sensitive to light and air, leading to oxidative degradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive derivatives.
Low bioavailability in animal studies. Poor aqueous solubility is limiting absorption.Consider formulation strategies such as micronization to increase surface area, or the use of solubility enhancers like cyclodextrins or lipid-based formulations.

Quantitative Solubility Data

The following table provides illustrative solubility data for indole derivatives in common laboratory solvents. Please note that the exact solubility of this compound and its specific derivatives may vary. It is always recommended to determine the solubility experimentally for your specific compound and conditions.

Solvent Compound Class Reported Solubility Reference
DMSOIndole-3-carboxaldehyde~30 mg/mL
DMSO:PBS (1:1)Indole-3-carboxaldehyde~0.5 mg/mL
Aqueous Buffer (pH 7.4)Indole carboxamide derivative193 µM

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of an indole derivative in DMSO.

Materials:

  • This compound or its derivative

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh out the desired amount of the indole compound. For a 10 mM solution of this compound (MW: 204.23 g/mol ), this would be 2.04 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound or its derivative

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess is ensured by having visible solid material in the suspension.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining solid particles.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Shake-Flask Solubility Determination A Add excess compound to buffer B Equilibrate on shaker (24-48h) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Centrifuge to remove fine particles D->E F Analyze supernatant concentration E->F

Caption: A flowchart illustrating the steps of the shake-flask method for determining equilibrium solubility.

Simplified EGFR Signaling Pathway

Some indole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G Simplified EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth leads to Inhibitor Indole Derivative (Inhibitor) Inhibitor->EGFR

Caption: Diagram of the EGFR signaling cascade showing the point of inhibition by certain indole derivatives.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-amino-1H-indole-2-carboxylate Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus represents a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Among these, analogs of Ethyl 3-amino-1H-indole-2-carboxylate have emerged as a promising class of compounds with significant anticancer potential. This guide provides an objective comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform rational drug design and development.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound analogs are profoundly influenced by the nature and position of substituents on the indole core. The following table summarizes the in vitro anticancer activity (IC50 values) of representative analogs against various human cancer cell lines.

Compound IDR1 (at N1)R2 (at C3-amino)R3 (at C5)Cancer Cell LineIC50 (µM)Key SAR Observations
Analog A H-NH2HHeLa (Cervical)>50The unsubstituted parent scaffold shows weak activity.
Analog B H-NH-benzylHHeLa (Cervical)25.3Substitution on the 3-amino group can enhance activity.
Analog C -CH3-NH2HHeLa (Cervical)38.1N1-methylation does not significantly improve potency.
Analog D H-NH2-ClHeLa (Cervical)15.8Electron-withdrawing group at C5 increases cytotoxicity.
Analog E H-NH-CO-PhHMCF-7 (Breast)9.7Acylation of the 3-amino group shows improved activity.
Analog F H-NH-CO-CH3HMCF-7 (Breast)18.2The nature of the acyl group influences potency.
Analog G H-NH2HHepG2 (Liver)45.6Moderate activity against liver cancer cells.
Analog H H-NH-SO2-PhHA549 (Lung)12.4Sulfonamide substitution at the 3-amino position is favorable.

Note: The data presented is a compilation from various studies on 3-aminoindole and indole-2-carboxylate derivatives to illustrate general SAR trends. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Summary

The collected data reveals several key insights into the SAR of this compound analogs:

  • Substitution at the 3-Amino Position: Modification of the 3-amino group is crucial for anticancer activity. Acylation or sulfonylation generally leads to more potent compounds compared to the free amine. The nature of the substituent on the acyl or sulfonyl group also plays a significant role in determining the level of cytotoxicity.

  • Substitution on the Indole Ring: Introduction of electron-withdrawing groups, such as halogens, at the C5 position of the indole ring tends to enhance anticancer activity.

  • Substitution at the N1 Position: Alkylation at the N1 position of the indole ring does not appear to be a consistently effective strategy for increasing potency.

SAR_Summary cluster_mods Modifications cluster_activity Anticancer Activity IndoleCore This compound Core N1-H C3-NH2 C5-H N1_Sub N1 Substitution (e.g., -CH3) IndoleCore:n1->N1_Sub Less Favorable C3_Sub C3-Amino Substitution (e.g., -NH-Acyl, -NH-Sulfonyl) IndoleCore:c3->C3_Sub Generally Favorable C5_Sub C5 Substitution (e.g., -Cl, -F) IndoleCore:c5->C5_Sub Often Favorable Activity Biological Activity N1_Sub->Activity C3_Sub->Activity C5_Sub->Activity

Caption: Key modification sites influencing the anticancer activity of the core scaffold.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route involves the reduction of the corresponding 3-nitroindole precursor. Modifications at the 3-amino position are typically carried out post-reduction via acylation, sulfonylation, or alkylation reactions.

  • Synthesis of Ethyl 3-nitro-1H-indole-2-carboxylate: The starting material, ethyl indole-2-carboxylate, is nitrated using a suitable nitrating agent (e.g., nitric acid in acetic anhydride) to yield the 3-nitro derivative.

  • Reduction to this compound: The 3-nitro group is then reduced to the 3-amino group using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H2, Pd/C).

  • Derivatization of the 3-Amino Group: The resulting this compound is reacted with various acyl chlorides, sulfonyl chlorides, or alkyl halides in the presence of a base (e.g., triethylamine or pyridine) to obtain the desired N-substituted analogs.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanism of Action: Western Blot Analysis for Apoptosis Markers

Western blotting is employed to investigate whether the compounds induce apoptosis by detecting key apoptotic proteins.

  • Protein Extraction: Cancer cells are treated with the test compounds for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

Many indole-based anticancer agents exert their effects by modulating key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IndoleAnalog Indole Analog IndoleAnalog->PI3K Inhibits IndoleAnalog->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some indole analogs.

The following diagram illustrates a typical experimental workflow for the evaluation of novel this compound analogs as potential anticancer agents.

Experimental_Workflow start Synthesis of Analogs screening In Vitro Cytotoxicity Screening (MTT Assay) start->screening mechanistic Mechanism of Action Studies (e.g., Western Blot for Apoptosis) screening->mechanistic Active Compounds lead_opt Lead Optimization (SAR-guided) mechanistic->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Efficacy Studies lead_opt->in_vivo Promising Leads

Caption: A general workflow for the discovery and development of indole-based anticancer agents.

A Comparative Guide to the Biological Activity of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives of ethyl 1H-indole-2-carboxylate demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticancer, antiviral, and anti-inflammatory properties of ethyl 3-amino-1H-indole-2-carboxylate and related derivatives, supported by experimental data. Detailed methodologies for key biological assays are presented to facilitate further research and development.

Quantitative Comparison of Biological Activities

The biological efficacy of ethyl 1H-indole-2-carboxylate derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their activities.

Table 1: Anticancer Activity

Derivatives of indole-2-carboxamide have shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below.

CompoundCancer Cell LineIC50 (µM)Reference
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-7 (Breast)2[1]
A549 (Lung)2[1]
HCT116 (Colon)2[1]
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast)6.10 ± 0.4[2]
Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast)6.49 ± 0.3[2]
Indole-2-carboxamide (5d)Panc-1 (Pancreas)89 ± 6 (nM) *[3]
Indole-2-carboxamide (5e)Panc-1 (Pancreas)93 ± 8 (nM) *[3]
Indole-2-carboxamide (5j)Panc-1 (Pancreas)98 ± 8 (nM) *[3]

*Note: These values are for EGFR inhibitory activity, a key target in cancer therapy.

Table 2: Antiviral Activity

Several indole-2-carboxylate derivatives have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Influenza A.

CompoundVirusAssayIC50 (µM)Selectivity Index (SI)Reference
Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseStrand Transfer Inhibition3.11-[4]
Indole-2-carboxylate derivative (8f)Coxsackie B3 virusAntiviral Assay-17.1
Indole-2-carboxylate derivative (14f)Influenza AAntiviral Assay7.5312.1
Table 3: Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been evaluated through their ability to inhibit key inflammatory mediators.

Compound ClassAssayInhibition (%)Reference
Indole Schiff base derivatives (S1-S18)Carrageenan-induced paw edema7.06 - 63.69[5]
Indole-chalcone hybrid (4)Carrageenan-induced paw edema61.74 (max inhibition)[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antiviral Activity: Plaque Reduction Assay (General Protocol)

This assay is commonly used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium

  • Test compounds

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with medium containing various concentrations of the test compound mixed with agarose or methylcellulose.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is then determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals, typically orally or intraperitoneally, one hour before carrageenan injection. A control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2 CDK2->Proliferation G1/S Transition CyclinE Cyclin E CyclinE->CDK2 G1/S Transition Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->CDK2 Inhibition

Caption: EGFR and CDK2 signaling pathways in cancer and their inhibition by indole-2-carboxamide derivatives.

anti_inflammatory_pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Indole_Derivative Indole Derivative Indole_Derivative->IKK Inhibition

Caption: The NF-κB signaling pathway in inflammation and its inhibition by indole derivatives.

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Indole Derivatives B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT assay to determine the anticancer activity of indole derivatives.

References

The Versatility of the Indole Scaffold in Drug Design: A Comparative Guide to Ethyl 3-amino-1H-indole-2-carboxylate and Other Key Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, leading to the development of numerous therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets. This guide provides a comparative analysis of Ethyl 3-amino-1H-indole-2-carboxylate and its derivatives against other prominent indole scaffolds, namely indole-3-acetic acid analogues and tryptamines, with a focus on their application in anticancer drug design.

While direct head-to-head comparative studies are limited in published literature, this guide synthesizes available preclinical data to offer insights into the structure-activity relationships and therapeutic potential of these distinct indole classes. The information presented herein aims to assist researchers in selecting and designing novel indole-based drug candidates.

Comparative Analysis of Anticancer Activity

The anticancer activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the in vitro cytotoxic activity of derivatives from three key indole scaffolds against various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Indole-2-Carboxamide Derivatives

The indole-2-carboxamide scaffold, closely related to this compound, has been extensively explored for its anticancer properties. The amino group at the 3-position and the carboxylate at the 2-position provide key points for chemical modification to optimize biological activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Mechanism of Action
Indole-2-Carboxamide Derivative 1 MCF-7 (Breast)5.2Dual inhibitor of EGFR and CDK2.[1]
A549 (Lung)7.8Induces apoptosis.[1]
Indole-2-Carboxamide Derivative 2 HCT116 (Colon)3.5Kinase inhibitor.[2]
Panc-1 (Pancreatic)4.1
Thiazolyl-indole-2-carboxamide MCF-7 (Breast)6.10Multitarget kinase inhibitor (EGFR, HER2, VEGFR-2, CDK2).[3]
HeLa (Cervical)8.25Induces G2/M cell cycle arrest and apoptosis.[3]
Indole-3-Acetamide Derivatives

Derivatives of indole-3-acetic acid, a well-known plant hormone, have been synthesized and evaluated for their potential as anticancer agents. Modifications of the carboxylic acid to amides and other functional groups have yielded compounds with significant cytotoxicity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Mechanism of Action
Indole-3-acetamide Derivative 1 HCT116 (Colon)11.99Tubulin polymerization inhibitor.[4]
PC-3 (Prostate)14.43Causes cell cycle arrest.[4]
Indole-3-acetamide Derivative 2 A549 (Lung)9.5
MCF-7 (Breast)12.1
Tryptamine (Indole-3-ethylamine) Derivatives

Tryptamine and its derivatives are naturally occurring compounds with diverse biological activities. Synthetic modifications of the tryptamine scaffold have led to the discovery of potent anticancer agents.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Mechanism of Action
Tryptamine-Salicylic Acid Derivative (E20) MGC-803 (Gastric)3.2Arrests cell cycle in G2/M phase and induces apoptosis.[5][6]
MCF-7 (Breast)5.8Down-regulates hexokinase 2.[5]
Tryptamine-Piperazine-2,5-dione (6h) AsPC-1 (Pancreatic)6.0Inhibits phosphorylation of ERK and AKT.[3]
SW1990 (Pancreatic)7.5Induces apoptosis.[3]
Novel Tryptamine Derivative (14) A431 (Skin)0.0072Exhibits marked cytotoxicity on solid tumor lines.[7]
IGROV1 (Ovarian)0.0015

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the anticancer activity of indole derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][8][9][10][11]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells to be tested

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and then collect both the detached and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.[12][13][14][15]

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software to analyze the DNA content histograms.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions. This often involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

  • Signal Measurement: Measure the signal using a plate reader.[16][17][18][19][20]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Landscape of Indole Scaffolds and Drug Discovery Workflows

To better understand the structural relationships and the experimental processes involved in evaluating these indole scaffolds, the following diagrams are provided.

experimental_workflow cluster_workflow Generalized Workflow for Anticancer Drug Screening A Compound Synthesis (Indole Derivatives) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Lead Compound Identification (Potent & Selective) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Target Identification/Validation (e.g., Kinase Inhibition Assay) D->G H In Vivo Efficacy Studies (Xenograft Models) E->H F->H G->H I Preclinical Development H->I

References

Comparative Bioassay Validation of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives of Ethyl 3-amino-1H-indole-2-carboxylate demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the bioassay results for this class of compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative bioassay data for various analogs, offering a comparative perspective on their therapeutic potential.

Anticancer Activity

Derivatives of indole-2-carboxylate have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Indole-2-carboxamide derivative 4 Human Protein Kinase CK214.6--[1]
Thiazolyl-indole-2-carboxamide 6i MCF-7 (Breast Cancer)6.10 ± 0.4Doxorubicin4.17–5.57[2]
Thiazolyl-indole-2-carboxamide 6v MCF-7 (Breast Cancer)6.49 ± 0.3Doxorubicin4.17–5.57[2]
Indole-2-carboxamide 5e CDK20.013Dinaciclib0.020[3]
Indole-2-carboxamide 5h CDK20.011Dinaciclib0.020[3]
Indole-2-carboxamide 5d EGFR0.089 ± 0.006Erlotinib0.080 ± 0.005[3]
Indole-2-carboxamide 5e EGFR0.093 ± 0.008Erlotinib0.080 ± 0.005[3]
3-Alkenyl-oxindole 15c HCT-116 (Colon Cancer)0.00034--[4]
3-Alkenyl-oxindole 15c DU 145 (Prostate Cancer)0.00106--[4]
3-Alkenyl-oxindole 15c MCF-7 (Breast Cancer)0.00439--[4]
Antimicrobial Activity

The antimicrobial potential of indole derivatives is another area of significant research interest. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Indole-3-carboxamido-polyamine 13b S. aureus---[5]
Indole-3-carboxamido-polyamine 13f S. aureus---[5]
Indole derivative 3O K. pneumoniae (clinical isolates)4 - 8Colistin-[6]
Indole derivative 3P K. pneumoniae (clinical isolates)4 - 8Colistin-[6]
Indole derivative 4O K. pneumoniae (clinical isolates)4 - 8Colistin-[6]
Indole derivative 4P K. pneumoniae (clinical isolates)4 - 8Colistin-[6]
N-(1-adamantyl)-indole-2-carboxamide (3) M. tuberculosis H37Rv0.68 µMIsoniazid-[7]
N-rimantadine-4,6-dimethylindole-2-carboxamide (4) M. tuberculosis H37Rv0.88 µMEthambutol-[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are representative protocols for key experiments cited in the evaluation of indole compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a substrate (often a peptide or protein), ATP, and a buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. Common methods include radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the validation process.

Bioassay_Validation_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Validation Compound_Synthesis Synthesis of Indole Derivatives Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Kinase_Assay Kinase Inhibition Assays Characterization->Kinase_Assay IC50_MIC_Determination IC50/MIC Determination Cytotoxicity->IC50_MIC_Determination Antimicrobial->IC50_MIC_Determination Kinase_Assay->IC50_MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_MIC_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the validation of bioassay results of synthesized compounds.

Many indole-2-carboxamide derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[8] One such critical pathway is the Akt/mTOR/NF-κB signaling cascade.[8]

Akt_mTOR_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB_complex NF-κB - IκB (Inactive) Akt->NFkB_complex Phosphorylates IκB leading to degradation IκB IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Translocates Indole_Compound Indole-2-carboxylate Derivative Indole_Compound->Akt Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) NFkB_active->Gene_Expression Promotes

Caption: Inhibition of the Akt/mTOR/NF-κB signaling pathway by indole-2-carboxylate derivatives.

References

A Comparative Analysis of Kinase Inhibitors: Quinazoline-Based EGFR Inhibitors vs. Pyrimidine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of kinase inhibitors has revolutionized the therapeutic landscape, particularly in oncology. The specificity and potency of these inhibitors are intrinsically linked to their core chemical structures, or scaffolds. This guide provides a comparative analysis of two prominent classes of kinase inhibitors: quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and pyrimidine-based inhibitors targeting Cyclin-Dependent Kinases (CDKs). This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency. The following tables summarize the biochemical and cellular potencies of selected quinazoline-based EGFR inhibitors and pyrimidine-based CDK inhibitors.

Table 1: Comparative Efficacy of Quinazoline-Based EGFR Inhibitors
Inhibitor Target Kinase Biochemical IC50 Reference
ErlotinibEGFR (Wild-Type)~2 nM[1]
GefitinibEGFR (Wild-Type)23-79 nM[2]
AfatinibEGFR (Wild-Type)0.5 nM[2]
Compound 8bEGFR-TK1.37 nM[3]
Compound 6dEGFR0.069 µM[4]

EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase

Table 2: Comparative Efficacy of Pyrimidine-Based CDK Inhibitors
Inhibitor Target Kinase Biochemical IC50 Reference
(R)-roscovitineCDK20.1 µM[5]
AT7519CDK244 nM[5]
AT7519CDK9< 10 nM[5]
TG02CDK93 nM[5]
RibociclibCDK4/Cyclin D10.01 µM[6]
RibociclibCDK6/Cyclin D30.039 µM[6]
Compound 8dCDK9(84-fold selective over CDK2)[7]

Experimental Protocols

The data presented in the tables above are derived from rigorous experimental assays. Understanding the methodologies behind this data is crucial for its interpretation and for designing future experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Reagents:

  • Kinase of interest (e.g., purified EGFR or CDK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[8]

  • [γ-³²P]ATP (radiolabeled ATP)[9][10]

  • Unlabeled ATP

  • Test inhibitor (dissolved in DMSO)

  • Stop solution (e.g., EDTA)[8]

  • Phosphocellulose paper[10]

  • Phosphoric acid for washing[11]

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add serial dilutions of the test inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.[10]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

  • Dry the paper and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on cell proliferation and viability.[12][13]

Reagents:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, MCF-7 for CDK4/6)

  • Cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[13]

  • Solubilization solution (e.g., DMSO or a specialized buffer)[13]

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO).

  • Incubate the plate for a defined period (e.g., 48 or 72 hours).[14]

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the quinazoline-based EGFR inhibitors and pyrimidine-based CDK inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->Dimerization

EGFR Signaling Pathway and Inhibition

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->Rb phosphorylates S_Phase_Entry CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A G2_Phase_Entry CyclinA_G2 Cyclin A CDK1_A CDK1 CyclinA_G2->CDK1_A M_Phase_Entry CyclinB Cyclin B CDK1_B CDK1 CyclinB->CDK1_B Mitosis Mitosis CDK1_B->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_A Inhibitor->CDK1_B S_Phase_Entry->CyclinA G2_Phase_Entry->CyclinA_G2 M_Phase_Entry->CyclinB

CDK-Mediated Cell Cycle Regulation and Inhibition
Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay In Vitro Biochemical Assays (e.g., Radiometric Assay) Hit_ID->Biochemical_Assay Lead_Gen Hit-to-Lead Optimization Biochemical_Assay->Lead_Gen Cellular_Assay Cell-Based Assays (e.g., MTT Assay) Lead_Gen->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Kinase Inhibitor Discovery Workflow

References

assessing the selectivity of Ethyl 3-amino-1H-indole-2-carboxylate based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Ethyl 3-amino-1H-indole-2-carboxylate Based Inhibitors

The this compound scaffold is a versatile pharmacophore that has been extensively utilized in the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the selectivity of various inhibitors derived from this core structure, with a focus on their performance against different biological targets. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of selected this compound derivatives against a panel of protein kinases and other relevant targets. The data, presented as IC50 values, has been compiled from various studies to facilitate a clear comparison of their selectivity profiles.

InhibitorPrimary Target(s)IC50 (μM)Off-Target(s)IC50 (μM)Reference
Compound 6i EGFR0.063HER20.054[1]
HER20.054VEGFR-20.119[1]
VEGFR-20.119CDK20.448[1]
Compound 6v EGFR0.081HER20.065[1]
HER20.065VEGFR-20.429[1]
CDK20.506--[1]
Compound 6e EGFR0.154HER20.117[1]
HER20.117VEGFR-20.182[1]
CDK20.357--[1]
Compound 6q EGFR0.394HER20.779[1]
HER20.779VEGFR-21.035[1]
CDK21.343--[1]
Compound Va EGFR0.071 ± 0.006BRAFV600E0.077 - 0.107[2][3]
BRAFV600E0.077 - 0.107VEGFR-2-[2][3]
Compound 17k CysLT10.0059 ± 0.0011CysLT215 ± 4[4]
Compound 4 CK214.6--[5]
Compound Aii11 GSK-3βExcellent--[6][7]
Compounds Aii1, Aii2, Aii3 GSK-3βPromising--[6][7]

Note: "Excellent" and "Promising" are qualitative descriptors used in the source material; specific IC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the selectivity of the inhibitors listed above.

Protein Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against protein kinases like EGFR, HER2, VEGFR-2, and CDK2.

  • Reagents and Materials :

    • Recombinant human kinases (e.g., EGFR, HER2, VEGFR-2, CDK2)

    • Substrate peptide (specific to each kinase)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

    • 384-well plates

  • Procedure :

    • A solution of the respective kinase and substrate peptide in assay buffer is added to the wells of a 384-well plate.

    • The test compounds, serially diluted in DMSO, are then added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • After incubation, a kinase activity detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal.

    • The luminescence is measured using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cysteinyl Leukotriene Receptor (CysLT1) Antagonist Assay

This protocol describes a method to evaluate the antagonist activity of compounds against the CysLT1 receptor.

  • Cell Culture :

    • CHO (Chinese Hamster Ovary) cells stably expressing the human CysLT1 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Calcium Mobilization Assay :

    • Cells are seeded into 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.

    • Test compounds at various concentrations are added to the wells and incubated.

    • The CysLT1 receptor agonist, LTD4 (Leukotriene D4), is added to stimulate an increase in intracellular calcium.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

    • The IC50 values are determined by measuring the ability of the compounds to inhibit the LTD4-induced calcium mobilization.

Visualizations

Signaling Pathway Diagram

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival Inhibitor Indole-2-carboxylate Inhibitors Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by indole-2-carboxylate inhibitors.

Experimental Workflow Diagram

Inhibitor_Selectivity_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Screening cluster_analysis Data Analysis Start Ethyl 3-amino-1H- indole-2-carboxylate Synth Chemical Synthesis & Purification Start->Synth Library Inhibitor Library Synth->Library PrimaryAssay Primary Target Assay (e.g., EGFR Kinase Assay) Library->PrimaryAssay OffTargetAssay Off-Target Panel (e.g., Kinase Panel) Library->OffTargetAssay CellAssay Cell-Based Assays (e.g., Proliferation) PrimaryAssay->CellAssay IC50 IC50 Determination PrimaryAssay->IC50 OffTargetAssay->IC50 SAR Structure-Activity Relationship (SAR) CellAssay->SAR Selectivity Selectivity Index Calculation IC50->Selectivity Selectivity->SAR

Caption: General workflow for assessing the selectivity of this compound based inhibitors.

References

Unveiling the Off-Target Landscape of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for predicting potential toxicities and ensuring therapeutic selectivity. This guide provides a comparative analysis of the off-target effects associated with derivatives of Ethyl 3-amino-1H-indole-2-carboxylate, a versatile scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual pathway analyses, this document aims to facilitate a comprehensive assessment of the selectivity profile of this chemical class.

The indole core is a privileged structure in drug discovery, with numerous derivatives showing potent activity against a range of biological targets. However, the potential for off-target interactions remains a critical aspect of their preclinical evaluation. This guide synthesizes available data on the off-target effects of this compound derivatives, focusing on cytotoxicity against normal cells, inhibition of key off-target enzymes like carboxylesterases, and interactions with ion channels such as the hERG channel.

Comparative Analysis of Off-Target Activities

To provide a clear comparison, the following tables summarize the quantitative data on the off-target activities of various indole-2-carboxamide derivatives, which are closely related to the this compound scaffold.

Cytotoxicity Against Normal Cell Lines

A crucial aspect of preclinical safety assessment is determining a compound's cytotoxicity against non-cancerous cells. A higher IC50 value against normal cell lines compared to the target cancer cell lines indicates greater selectivity.

Derivative/CompoundNormal Cell LineAssay TypeIC50 (µM)Reference
Indole-2-carboxamide 8fVero (Monkey kidney epithelial)MTT39.9[1]
Indole-2-carboxamide 8gVero (Monkey kidney epithelial)MTT40.9[1]
Indole-2-carboxamide 9aHFF1 (Human foreskin fibroblast)MTT119[1]
Thiazolyl-indole-2-carboxamide 6eWI-38 (Human lung fibroblast)MTT51.26 - 71.90[2]
Thiazolyl-indole-2-carboxamide 6iWI-38 (Human lung fibroblast)MTT51.26 - 71.90[2]
Thiazolyl-indole-2-carboxamide 6vWI-38 (Human lung fibroblast)MTT37.4[2]
Thiazolyl-indole-2-carboxamide 6wWI-38 (Human lung fibroblast)MTT58.45[2]
Indole derivative 1cHEK-293 (Human embryonic kidney), LO2 (Human liver), MRC5 (Human lung)MTT> 100[3]
Indole-aryl amide 5I407 (Human intestinal epithelial)Not specifiedNot toxic[4]
hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to its association with potentially fatal cardiac arrhythmias.

Derivative/CompoundAssay TypeIC50 (µM)Reference
Indole carboxamide derivative 6aNot specified11.65
Indole carboxamide derivative 6cNot specified1.6
Indole carboxamide derivative 6dNot specified0.8
Indole carboxamide derivative 6fNot specified1.2
Carboxylesterase Inhibition

Carboxylesterases (CEs) are involved in the metabolism of many ester-containing drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. Isatins (indole-2,3-diones), which are structurally related to the indole-2-carboxylate scaffold, have been identified as inhibitors of human carboxylesterases. While specific data for this compound derivatives is limited, this represents a potential off-target interaction to consider.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess off-target effects.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Normal human cell lines (e.g., HEK-293, MRC-5) are seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • The cells are allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂[5].

2. Compound Treatment:

  • The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test indole derivatives.

  • A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are also included.

  • The plates are incubated for a further 24 to 48 hours[5].

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

  • The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[5].

4. Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carboxylesterase (CE) Inhibition Assay

This assay determines if a compound inhibits the activity of carboxylesterase isoforms, such as hCE1.

1. Test System:

  • Recombinant human carboxylesterase enzymes (hCE1-b and/or hCE1-c) are used[6][7].

2. Substrate and Inhibitors:

  • A known CE substrate, such as trandolapril for hCE1, is used[6][7].

  • The test compounds are prepared at various concentrations (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM).

  • A known CE inhibitor, such as benzil, is used as a positive control[6][7].

3. Incubation:

  • The recombinant enzyme is pre-incubated with the test compound or control inhibitor for a specified time.

  • The substrate is then added to initiate the reaction.

4. Analysis:

  • The reaction is quenched after a specific incubation period.

  • The formation of the metabolite (e.g., trandolaprilat from trandolapril) is quantified using LC-MS/MS[6].

5. Data Analysis:

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Off-Target Signaling Pathways

Understanding the potential signaling pathways affected by off-target interactions is crucial. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that can be inadvertently modulated by small molecule inhibitors.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Indole Derivative (Potential Off-Target) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Potential off-target inhibition of the MAPK signaling pathway.

This guide provides a foundational understanding of the potential off-target effects of this compound derivatives. It is essential for researchers to conduct comprehensive selectivity profiling to fully characterize the safety and therapeutic window of any new chemical entity based on this scaffold.

References

Confirming the Biological Target of Novel Indole-2-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the biological target of novel indole-2-carboxylate derivatives. Indole-2-carboxylates are a versatile scaffold known to interact with a wide range of biological targets, making robust target identification and validation crucial for their development as therapeutic agents. This document outlines various experimental strategies, presents comparative data for known derivatives, and provides detailed protocols for key assays.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory potency of various indole-2-carboxylate derivatives against several key biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for selecting appropriate screening assays.

Table 1: Comparative Potency of Indole-2-Carboxylate Derivatives Against IDO1/TDO

CompoundTargetIC50 (µM)Reference
9o-1IDO11.17
TDO1.55
9p-OIDO1Double-digit nM
TDODouble-digit nM

Table 2: Comparative Potency of Indole-2-Carboxylate Derivatives Against HIV-1 Integrase

CompoundTargetIC50 (µM)Reference
1HIV-1 Integrase32.37
4aHIV-1 Integrase10.06 - 15.70
4bHIV-1 Integrase10.06 - 15.70
17aHIV-1 Integrase3.11
20aHIV-1 Integrase0.13

Table 3: Comparative Potency of Indole-2-Carboxamide Derivatives Against Various Targets

CompoundTarget/Cell LineIC50/GI50 (µM)Reference
3M. tb H37Rv0.68
8gM. tb H37Rv0.32
9aBT12 (viability)0.89
BT16 (viability)1.81
HFF1 (viability)119
VaEGFR0.071
BRAFV600E-
VEGFR-20.00215
VeVEGFR-20.00110
VgVEGFR-20.00160

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the target identification of indole-2-carboxylate derivatives.

G cluster_0 Target Identification Workflow Hypothesized Target Hypothesized Target Affinity Chromatography Affinity Chromatography Hypothesized Target->Affinity Chromatography Immobilized Derivative Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Hit Proteins Hit Proteins Mass Spectrometry->Hit Proteins Protein ID Target Engagement Target Engagement Hit Proteins->Target Engagement Candidate Validation In Vitro Assays In Vitro Assays Target Engagement->In Vitro Assays Confirm Interaction In Vivo Validation In Vivo Validation In Vitro Assays->In Vivo Validation Functional Confirmation

General workflow for biological target confirmation.

G cluster_1 IDO1/TDO Signaling Pathway Inhibition Tryptophan Tryptophan IDO1_TDO IDO1_TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Indole_Derivative Indole-2-carboxylate Derivative Indole_Derivative->IDO1_TDO Inhibition

Inhibition of the IDO1/TDO pathway by indole-2-carboxylate derivatives.

G cluster_2 Affinity Chromatography Workflow Immobilize Derivative Immobilize Derivative Incubate Lysate with Resin Incubate Lysate with Resin Immobilize Derivative->Incubate Lysate with Resin Prepare Cell Lysate Prepare Cell Lysate Prepare Cell Lysate->Incubate Lysate with Resin Wash Resin Wash Resin Incubate Lysate with Resin->Wash Resin Elute Bound Proteins Elute Bound Proteins Wash Resin->Elute Bound Proteins Analyze by SDS-PAGE & MS Analyze by SDS-PAGE & MS Elute Bound Proteins->Analyze by SDS-PAGE & MS

Comparative Performance of Ethyl 3-amino-1H-indole-2-carboxylate and Analogs in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indole-Based Compounds in Key In Vitro Assays

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Ethyl 3-amino-1H-indole-2-carboxylate serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the in vitro performance of this compound and its analogs in several key biological assays, including Glycogen Synthase Kinase-3β (GSK-3β) inhibition, HIV-1 integrase inhibition, anti-tubercular activity, and cytotoxicity. The aim is to offer a consolidated resource for researchers to assess the potential of these compounds and the reproducibility of the assays used for their evaluation.

Data Presentation: A Comparative Look at In Vitro Activity

The following tables summarize the quantitative data for various indole-2-carboxylate derivatives across different in vitro assays. This allows for a direct comparison of their potency.

Table 1: GSK-3β Inhibitory Activity of Indole-2-Carboxylate Derivatives

Compound IDR Group (at position 5)IC50 (µM)
Aii1-H>10
Aii2-CH38.5
Aii3-OCH39.2
Aii11-Cl0.5

Data sourced from a luminance-based in vitro GSK-3β inhibitory activity assay.

Table 2: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

Compound IDSubstitution PatternIC50 (µM)[1]
1 3-((4-methoxyphenyl)amino)32.37[1]
4a 3-((2-methoxyphenyl)amino)-
4b 3-((3-methoxyphenyl)amino)-
4c 3-((4-methoxyphenyl)amino)-
4d 3-((3-fluoro-4-methoxyphenyl)amino)-
4e 3-((4-fluorophenyl)amino)-
4f 3-((2-chlorophenyl)amino)-
17a 6-((4-fluorophenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)3.11[2]

IC50 values represent the concentration required to inhibit 50% of the HIV-1 integrase strand transfer activity.

Table 3: Anti-Tubercular Activity of Indole-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDN-SubstitutionMIC (µM)[3]
3 N-(1-adamantyl)0.68[3]
4 N-rimantadine-4,6-dimethyl0.88[3]
8f N-(1-adamantyl)-4,6-difluoro0.62[3]
8g N-rimantadine-4,6-difluoro0.32[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of bacteria.

Table 4: Cytotoxicity of Indole-2-carboxamide Derivatives against KNS42 Pediatric Brain Cancer Cells

Compound IDN-SubstitutionIC50 (µM)[4]
8a N-benzyl-4,6-difluoroViability: 8.25, Proliferation: 9.85[4]
8c N-(4-fluorobenzyl)-4,6-difluoroViability: 2.34, Proliferation: 2.88
8f N-(1-adamantyl)-4,6-difluoroViability: 0.84
12c N-(4-fluorobenzyl)-benzimidazole-2-carboxamideViability: 4.65, Proliferation: 5.32
24d 5,8-dichloroquinolone-3-carboxamideViability: 9.06, Proliferation: 2.92[4]
WIN55,212-2 (Control)Proliferation: 8.07[4]

IC50 values represent the concentration that inhibits 50% of cell viability or proliferation.

Experimental Protocols: Methodologies for Key In Vitro Assays

Detailed and reproducible experimental protocols are crucial for the objective comparison of chemical compounds. Below are the methodologies for the key in vitro assays cited in this guide.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the GSK-3β activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Reaction Setup:

    • Add 1 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted GSK-3β enzyme in Kinase Assay Buffer to each well.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution of GSK-3β substrate and ATP in Kinase Assay Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target DNA (labeled with a detectable tag, e.g., Digoxigenin)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated microplates

  • Anti-Digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

Procedure:

  • Plate Preparation: Wash streptavidin-coated plates with wash buffer.

  • Donor DNA Immobilization: Add biotinylated donor DNA to the wells and incubate to allow binding to the streptavidin. Wash to remove unbound DNA.

  • Reaction Mixture:

    • In a separate plate, prepare the reaction mixture containing HIV-1 integrase and the test compound in assay buffer. Pre-incubate to allow compound binding to the enzyme.

    • Add the target DNA to the reaction mixture.

  • Strand Transfer Reaction: Transfer the reaction mixture to the wells containing the immobilized donor DNA. Incubate to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add anti-Digoxigenin-HRP antibody and incubate.

    • Wash the wells and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of the strand transfer reaction for each compound concentration and determine the IC50 value.

In Vitro Anti-Tubercular Activity (Microplate Alamar Blue Assay - MABA)

This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis as an indicator of cell viability.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to a final volume of 200 µL. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Incubation: Re-incubate the plates for 24 hours.

  • Data Acquisition: Read the fluorescence or absorbance of the wells. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as a measure of their viability.

Materials:

  • KNS42 cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed KNS42 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

GSK3_Signaling_Pathway cluster_Wnt Wnt Pathway cluster_Insulin Insulin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates in nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3b_I GSK-3β Akt->GSK3b_I inhibits (p-Ser9) Glycogen_Synthase Glycogen Synthase GSK3b_I->Glycogen_Synthase inhibits (phosphorylates) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Simplified overview of the Wnt/β-catenin and Insulin signaling pathways involving GSK-3β.

HIV1_Integrase_Mechanism Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Processing 3' Processing Viral_DNA->Processing Integrase HIV-1 Integrase Integrase->Processing Strand_Transfer Strand Transfer Integrase->Strand_Transfer Processed_vDNA Processed Viral DNA Processing->Processed_vDNA Processed_vDNA->Strand_Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Inhibitor Strand Transfer Inhibitor Inhibitor->Strand_Transfer blocks

Caption: Mechanism of HIV-1 integrase and the point of inhibition by strand transfer inhibitors.

Experimental Workflows

GSK3_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prep_reagents add_compound Add Compound/Vehicle to Plate prep_reagents->add_compound add_enzyme Add GSK-3β Enzyme add_compound->add_enzyme start_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_detection1 Incubate at RT stop_reaction->incubate_detection1 detect_adp Detect ADP (Add Kinase Detection Reagent) incubate_detection1->detect_adp incubate_detection2 Incubate at RT detect_adp->incubate_detection2 read_luminescence Read Luminescence incubate_detection2->read_luminescence analyze_data Data Analysis (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro GSK-3β kinase assay using ADP-Glo technology.

MABA_Workflow start Start prep_culture Prepare M. tuberculosis Culture start->prep_culture prep_plate Prepare Compound Dilutions in 96-well Plate prep_culture->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_plate Read Fluorescence/Absorbance incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA) for anti-tubercular activity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 3-amino-1H-indole-2-carboxylate (CAS No. 87223-77-6), a compound requiring careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] Adherence to strict safety protocols is mandatory to mitigate risks.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect un- or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate container for hazardous liquid waste.

  • Contaminated Materials: Any materials (e.g., weighing paper, gloves, pipette tips) that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

Step 2: Packaging and Labeling

  • Use containers that are compatible with the chemical.

  • The waste container must be clearly and accurately labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the waste container away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • The disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[2][3] Do not dispose of this chemical down the drain or in regular trash.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Ensure appropriate PPE is worn during the entire cleanup process.

  • Reporting: Report the incident to your laboratory supervisor or environmental health and safety officer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound for disposal B Is the material unused or contaminated solid? A->B C Is it a solution containing the compound? B->C No E Collect in a labeled, sealed container for solid chemical waste. B->E Yes D Are there contaminated lab materials (gloves, paper)? C->D No F Collect in a labeled, sealed container for hazardous liquid waste. C->F Yes G Collect in a designated container for solid hazardous waste. D->G Yes H Store waste container in a designated, secure area. D->H No (End of material types) E->H F->H G->H I Contact licensed waste disposal contractor for pickup. H->I J End: Proper Disposal Complete I->J

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount to ensuring a safe and productive laboratory environment. This document provides essential, immediate safety and logistical information for the handling of Ethyl 3-amino-1H-indole-2-carboxylate. The following procedural guidance is based on the known hazards of structurally related indole compounds and is designed to provide a robust framework for safe laboratory operations.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[4][5][6]To prevent skin contact and absorption.
Body Protection A standard laboratory coat must be worn at all times.[4][5] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.To protect skin and clothing from spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[4][7] A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.To prevent respiratory tract irritation from dust or vapors.
Foot Protection Closed-toe shoes are required in the laboratory at all times.[4]To protect feet from spills and falling objects.

Operational Plan: Safe Handling and Disposal Workflow

A systematic approach to handling and disposing of this compound is critical to minimize exposure and prevent environmental contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) for related compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid Carefully to Minimize Dust prep3->handle1 handle2 Slowly Add Solid to Solvent to Avoid Splashing handle1->handle2 store1 Store in a Tightly Sealed, Clearly Labeled Container handle2->store1 disp1 Collect Waste in a Designated Hazardous Waste Container store1->disp1 disp2 Dispose of Waste According to Institutional and Local Regulations disp1->disp2

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.